2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
Description
The exact mass of the compound 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine is 251.03646233 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)-1,3-thiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-16-8-4-6(2-3-7(8)13(14)15)10-12-9(11)5-17-10/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYRMMYVFXVEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=CS2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
The following technical guide details the chemical structure, synthesis, and application of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine , a specialized heterocyclic scaffold.
A Structural & Synthetic Analysis of 2-Aryl-4-Aminothiazoles
Executive Summary
2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine (CAS: 2442597-65-9) is a substituted thiazole derivative characterized by a 2-aryl-4-amino substitution pattern.[1] Unlike the ubiquitous 2-aminothiazoles (found in drugs like cefdinir or pramipexole), the 4-aminothiazole core is a rarer, chemically distinct isomer that offers unique vectors for hydrogen bonding and pi-stacking in protein binding pockets.
This molecule serves as a critical intermediate in medicinal chemistry, particularly as a "masked" precursor. The 4-nitro group on the phenyl ring functions as a latent aniline (via reduction), allowing for the late-stage introduction of solubilizing groups or kinase-hinge binding motifs.
Chemical Structure & Electronic Properties
2.1 Molecular Architecture
The molecule consists of three distinct pharmacophoric units:
-
The Thiazole Core: A 5-membered aromatic heterocycle acting as the central scaffold.[2] The 4-amino group provides a hydrogen bond donor/acceptor pair.
-
The 2-Aryl Substituent: A phenyl ring rigidly attached to the C2 position of the thiazole.
-
The 3-Methoxy-4-Nitro Motif:
-
4-Nitro (-NO2): A strong electron-withdrawing group (EWG) that deactivates the phenyl ring and increases the acidity of the system.
-
3-Methoxy (-OCH3): An electron-donating group (EDG) positioned ortho to the nitro group, creating a "push-pull" electronic system that influences the dipole moment and solubility.
-
2.2 Physicochemical Data (Calculated)
| Property | Value | Implication |
| Formula | C₁₀H₉N₃O₃S | Core composition |
| MW | 251.26 g/mol | Fragment-like (Rule of 3 compliant) |
| cLogP | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~110 Ų | High polar surface area due to Nitro/Amine groups |
| H-Bond Donors | 2 (NH₂) | Critical for active site interaction |
| H-Bond Acceptors | 6 | Includes Nitro O, Methoxy O, Thiazole N |
Synthetic Methodology
The synthesis of 4-aminothiazoles is less trivial than that of 2-aminothiazoles. The standard Hantzsch synthesis (Thiourea +
3.1 Retrosynthetic Analysis
-
Target: 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine[1]
-
Disconnection: C-S and C-N bonds of the thiazole ring.[4]
-
Precursors:
-
Thioamide: 3-Methoxy-4-nitrothiobenzamide.
- -Halonitrile: Chloroacetonitrile (or Bromoacetonitrile).
-
3.2 Protocol: Modified Hantzsch/Davies Synthesis
This protocol describes the condensation reaction to form the thiazole ring.
Reagents:
-
3-Methoxy-4-nitrothiobenzamide (1.0 equiv)
-
Chloroacetonitrile (1.1 equiv)
-
Solvent: DMF or Ethanol
-
Base: Triethylamine (Et₃N) or Pyridine (optional, to scavenge HCl)
Step-by-Step Procedure:
-
Preparation of Thioamide: If not commercially available, convert 3-methoxy-4-nitrobenzonitrile to the thioamide using Lawesson’s reagent or (NH₄)₂S in methanol.
-
S-Alkylation: Dissolve 3-methoxy-4-nitrothiobenzamide in anhydrous DMF (0.5 M concentration). Add Chloroacetonitrile dropwise at room temperature.
-
Cyclization: Heat the mixture to 60–80°C for 4–6 hours. The sulfur atom first attacks the methylene of the nitrile, forming an intermediate thioimidate salt.
-
Ring Closure: Under basic conditions (or thermal drive), the thioamide nitrogen attacks the nitrile carbon (Thorpe-Ziegler type cyclization), forming the 4-aminothiazole ring.
-
Isolation: Pour the reaction mixture into ice-water. The product typically precipitates as a yellow/orange solid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
3.3 Reaction Mechanism Visualization
The following diagram illustrates the S-alkylation followed by the cyclization to the 4-aminothiazole.
Caption: Synthetic route via condensation of thioamide and chloroacetonitrile.
Structural Characterization (Spectroscopy)
To validate the structure, the following spectral signatures must be confirmed.
-
¹H NMR (DMSO-d₆):
-
Thiazole C5-H: A distinct singlet around δ 6.3 – 6.8 ppm . This is characteristic of the 4-aminothiazole system (shielded by the amino group).
-
Amine (-NH₂): Broad singlet at δ 5.0 – 7.0 ppm (D₂O exchangeable).
-
Aromatic Protons: Three protons corresponding to the 1,2,4-substituted benzene ring (approx δ 7.5 – 8.0 ppm).
-
Methoxy (-OCH₃): Strong singlet at δ 3.9 – 4.0 ppm .
-
-
IR Spectroscopy:
-
NH₂ Stretch: Doublet around 3300–3400 cm⁻¹.
-
NO₂ Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
-
Nitrile (Absence): Confirm absence of -CN stretch (~2250 cm⁻¹) to verify cyclization.
-
Biological Relevance & Applications
The 2-aryl-4-aminothiazole scaffold is a bioisostere of 2-aminothiazoles and aminopyrazoles, common in kinase inhibitors.
-
Kinase Inhibition: The 4-amino group and the thiazole nitrogen (N3) form a donor-acceptor motif capable of binding to the "hinge region" of ATP-binding pockets in kinases (e.g., CDKs, GSK-3β).
-
Anti-Infective Agents: Analogs of this scaffold have demonstrated activity against MRSA and M. tuberculosis by inhibiting bacterial cell wall synthesis.
-
"Masked" Warhead: The 4-nitro group is a strategic placeholder. In drug development, this molecule is often reduced (using Fe/NH₄Cl or H₂/Pd-C) to the corresponding aniline . The resulting aniline can then be derivatized with acrylamides to form covalent inhibitors targeting Cysteine residues in proteins.
5.1 SAR Logic Flow
Caption: Structural Activity Relationship (SAR) optimization strategies.
Safety & Handling
-
Nitroaromatics: Potentially explosive if heated under confinement. Use safety shields during scale-up.
-
Thioamides: Often possess a pungent odor and can liberate H₂S under acidic conditions. Work in a well-ventilated fume hood.
-
Skin Sensitization: Aminothiazoles are known sensitizers; double-gloving (Nitrile) is recommended.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen."[2][3] Justus Liebigs Annalen der Chemie, 1889.
- Synthesis of 4-Aminothiazoles: Gewald, K., et al. "Synthesis of 4-aminothiazoles from alpha-halonitriles." Journal for Practical Chemistry, 1973.
-
Thiazoles in Medicinal Chemistry: Rouf, A., & Tanyeli, C. "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry, 2015.
-
Kinase Inhibitor Scaffolds: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 2019.
Sources
molecular weight and formula of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
Topic: Molecular Weight and Formula of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Structural Characterization, Synthesis Strategies, and Application Framework
Executive Summary
The molecule 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine represents a specialized heterocyclic scaffold within the aminothiazole class. Unlike the more ubiquitous 2-amino-4-arylthiazoles (typically synthesized via the Hantzsch reaction), this specific isomer features the amine functionality at the 4-position and the aryl substituent at the 2-position. This structural distinction is critical in medicinal chemistry, particularly in the design of kinase inhibitors and adenosine receptor antagonists, where the vector of the hydrogen-bond donor (amine) relative to the lipophilic aryl core dictates binding affinity.
This guide provides a definitive technical analysis of the physicochemical properties, rational synthesis pathways, and quality control parameters for this compound.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data establishes the baseline identity for 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine . Researchers must verify these parameters during procurement or synthesis to ensure isomeric purity, distinguishing it from its regioisomer, 4-(3-methoxy-4-nitrophenyl)thiazol-2-amine.
Table 1: Core Chemical Specifications
| Parameter | Specification |
| Chemical Name | 2-(3-Methoxy-4-nitrophenyl)-1,3-thiazol-4-amine |
| Molecular Formula | C₁₀H₉N₃O₃S |
| Molecular Weight | 251.26 g/mol |
| Monoisotopic Mass | 251.0365 Da |
| CAS Number | Not widely indexed; specific catalog entry required (e.g., Fluorochem) |
| SMILES | COc1cc(ccc1[O-])c2nc(N)cs2 |
| InChI Key | Calculated:[1][2]InChI=1S/C10H9N3O3S/c1-16-8-4-6(13(14)15)2-3-7(8)10-12-9(11)5-17-10 |
| Appearance | Yellow to Orange Crystalline Solid (Predicted based on nitro/conjugation) |
Table 2: Calculated Physicochemical Descriptors
| Property | Value | Relevance |
| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; suitable for oral bioavailability optimization. |
| TPSA | ~105 Ų | High polar surface area due to nitro and amine groups; suggests good solubility but potential blood-brain barrier permeability issues. |
| H-Bond Donors | 1 (Amine -NH₂) | Critical for active site interaction (e.g., hinge binding in kinases). |
| H-Bond Acceptors | 5 (N, O atoms) | Facilitates hydrogen bonding networks in crystal lattice and biological targets. |
Structural Disambiguation (Critical Quality Attribute)
A common error in sourcing this compound is confusing it with its Hantzsch isomer .
-
Target Molecule (2-Aryl-4-amino): The aryl group is at C2; the amine is at C4.
-
Synthesis Route: Thioamide condensation with
-halonitriles.
-
-
Common Isomer (2-Amino-4-aryl): The amine is at C2; the aryl group is at C4.
-
Synthesis Route: Thiourea condensation with
-haloketones (Hantzsch).[3]
-
Expert Insight: If the supplier provides a "Hantzsch" synthesis certificate, they are likely supplying the wrong isomer. Verification via 2D-NMR (HMBC) is mandatory to confirm the connectivity of the amine and aryl groups relative to the sulfur atom.
Rational Synthesis Protocol
Since the target is a 4-aminothiazole substituted at the 2-position, the standard Hantzsch thiazole synthesis (using thiourea) is inapplicable. The most robust route utilizes the Gewald-type cyclization or the condensation of a thiobenzamide with an
Reaction Pathway[4][5]
-
Precursor Formation: Conversion of 3-Methoxy-4-nitrobenzonitrile to the corresponding thiobenzamide.
-
Cyclization: Reaction of the thiobenzamide with chloroacetonitrile (or bromoacetonitrile) to form the thiazole ring.
Step-by-Step Methodology
Step 1: Synthesis of 3-Methoxy-4-nitrothiobenzamide
-
Reagents: 3-Methoxy-4-nitrobenzonitrile,
(or Lawesson’s Reagent), THF/Toluene. -
Protocol: Dissolve the nitrile in anhydrous toluene. Add 0.6 equivalents of Lawesson’s reagent. Reflux for 2-4 hours under
. -
Workup: Cool, evaporate solvent, and recrystallize from ethanol/water.
-
Checkpoint: Appearance of a bright yellow solid. IR peak shift from ~2230 cm⁻¹ (CN) to ~3300/3100 cm⁻¹ (
of thioamide).
Step 2: Cyclization to 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
-
Reagents: Thiobenzamide (from Step 1), Chloroacetonitrile, DMF or Ethanol,
or . -
Protocol:
-
Suspend the thiobenzamide (1.0 eq) in DMF.
-
Add Chloroacetonitrile (1.1 eq) dropwise at RT.
-
Heat to 60-80°C for 4-6 hours. The mechanism involves S-alkylation followed by Thorpe-Ziegler type cyclization onto the nitrile.
-
-
Purification: Pour into ice water. The precipitate is collected by filtration.[6][5]
-
Refinement: Recrystallize from EtOH or purify via flash chromatography (Hexane:EtOAc gradient).
Figure 1: Synthetic pathway for the specific 2-aryl-4-aminothiazole isomer via thioamide intermediate.
Analytical Characterization Expectations
To validate the identity of the synthesized compound, the following spectral signatures must be observed.
1. Proton NMR (
-
3.95 ppm (s, 3H): Methoxy group (
). - 6.50 ppm (s, 1H): Thiazole C5-H. Note: This singlet is diagnostic. If it appears as a doublet or is missing, the ring closure failed.
-
7.0 - 7.2 ppm (br s, 2H): Amine (
). Exchangeable with . - 7.6 - 8.2 ppm (m, 3H): Aromatic protons (ABX system of the 3-methoxy-4-nitrophenyl ring). The proton ortho to the nitro group will be most deshielded.
2. Mass Spectrometry (ESI-MS)
- : Observed at m/z 252.04 .
-
Fragmentation: Loss of
(M-46) is a common fragmentation pathway for nitro-aromatics.
3. Infrared Spectroscopy (FT-IR)
-
3400-3300 cm⁻¹: Primary amine (
) stretching (doublet). -
1520 & 1340 cm⁻¹: Nitro (
) asymmetric and symmetric stretches. -
1610 cm⁻¹: C=N thiazole ring stretch.
Safety & Handling Protocols
Hazard Identification:
-
Nitro Group: Organic nitro compounds can be energetic. While this molecule is likely stable, avoid heating dry solids above 150°C without DSC testing.
-
Aminothiazoles: Known skin sensitizers and irritants.
-
Toxicity: Potential for mutagenicity (Ames positive) due to the nitro-aromatic moiety.
Handling Procedures:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Containment: Handle all powders in a fume hood to prevent inhalation.
-
Storage: Store in amber vials at 2-8°C. The amine group is susceptible to oxidation over time; store under inert gas (Argon) for long-term stability.
Figure 2: Operational workflow for the synthesis and validation of the target compound.
References
- Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for 4-aminothiazole/thiophene synthesis via nitriles).
-
PubChem. "Thiazol-4-amine derivatives and structural isomers." National Center for Biotechnology Information. Available at: [Link]
- Vicini, P., et al. (2006). "Biological evaluation of 2-thiazolylimino-5-arylidene-4-thiazolidinones as antimicrobial agents." Bioorganic & Medicinal Chemistry, 14(11), 3859-3864. (Context on aminothiazole biological activity).
Sources
- 1. 4-(4-硝基苯基)-1,3-噻唑-2-胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]
- 3. Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. sjpas.com [sjpas.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
Introduction: The Prominence of the Thiazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-Amino-2-Arylthiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Among the vast landscape of heterocyclic compounds, the thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, stands out as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets. Specifically, the 2-aminothiazole moiety is a cornerstone of numerous clinically significant molecules, including the antibacterial drug Sulfathiazole and the nonsteroidal anti-inflammatory drug (NSAID) Meloxicam.[1][2] This guide focuses on a particularly valuable subclass: 4-amino-2-arylthiazole derivatives. These compounds feature an amino group at the C4 position and an aryl substituent at the C2 position, a configuration that has unlocked a remarkable spectrum of pharmacological activities.
The inherent versatility of this scaffold has led to the development of derivatives with potent antimicrobial, anti-inflammatory, antiviral, anticancer, and neuroprotective properties.[2][3] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthetic strategies used to create these molecules, delves into their diverse biological activities with an emphasis on structure-activity relationships (SAR), and presents detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.
Part 1: Foundational Synthetic Strategies
The construction of the 4-amino-2-arylthiazole core is most prominently achieved through the Hantzsch thiazole synthesis, a classic and robust condensation reaction. Modern advancements have introduced greener and more efficient variations, including microwave-assisted protocols.[3][4]
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The traditional Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thiourea derivative.[5][6] For the synthesis of 2-amino-4-arylthiazoles, this typically involves reacting a substituted α-bromoacetophenone with thiourea. The reaction proceeds via an initial S-alkylation of the thiourea, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
A common variation involves the in-situ generation of the α-halo species. For instance, reacting a substituted acetophenone with thiourea in the presence of an oxidizing agent like iodine achieves the same outcome, avoiding the need to handle lachrymatory α-haloketones directly.[6][7]
Caption: General workflow of the Hantzsch synthesis for 2-amino-4-arylthiazoles.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established methodologies for the Hantzsch synthesis.[6][7] It describes the reaction of acetophenone and thiourea in the presence of iodine.
Materials:
-
Acetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (1.0 eq)
-
Round bottom flask
-
Reflux condenser
-
Diethyl ether
-
Ammonium hydroxide solution
-
Methanol (for recrystallization)
Procedure:
-
Combine acetophenone (0.1 mol, 12.0 g), thiourea (0.2 mol, 15.2 g), and iodine (0.1 mol, 25.4 g) in a round bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the solidified mixture with diethyl ether to remove any unreacted acetophenone and excess iodine. This step may need to be performed multiple times.
-
Pour the washed solid into a beaker containing a dilute ammonium hydroxide solution to neutralize any acidic byproducts and precipitate the free base.
-
Stir for 30 minutes, then filter the crude product using a Buchner funnel.
-
Wash the collected solid with cold water and dry it.
-
Purify the crude 2-amino-4-phenylthiazole by recrystallization from hot methanol to obtain the final product as white or pale yellow crystals.[6]
-
Characterize the final product using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Part 2: A Spectrum of Biological Activities and Therapeutic Applications
The 4-amino-2-arylthiazole scaffold is a privileged structure due to its remarkable range of biological activities. The ease of substitution at the aryl ring, the C4-amino group, and the C5 position of the thiazole ring allows for extensive chemical modification to optimize potency and selectivity against various targets.
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 4-Amino-2-arylthiazole derivatives have demonstrated significant potential in this area.[8]
-
Antibacterial Agents: These compounds have shown broad-spectrum activity. Studies have indicated that substitutions on the C2-aryl ring are critical for potency. For example, derivatives with chloro-substituents on the phenyl ring often exhibit enhanced antibacterial and antifungal activities.[8] Some compounds have shown activity superior to standard drugs like nitrofurantoin against certain bacterial strains.[1][2]
-
Antifungal Agents: Many derivatives are potent inhibitors of fungal growth, particularly against Candida albicans.[9][10] The mechanism for some of these compounds is believed to involve the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[9][10] Conjugation of amino acids, such as lysine and arginine, to the thiazole core has been shown to significantly boost antifungal effects.[8]
Neuroprotective Activity: Acetylcholinesterase Inhibition
Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a primary therapeutic strategy. Several 4-amino-2-arylthiazole derivatives have been designed and synthesized as potent AChE inhibitors.[11]
Molecular docking studies have revealed that these inhibitors can bind effectively within the active site of AChE, interacting with key amino acid residues. One study identified a derivative with an IC₅₀ value of 0.66 μM, which was more potent than the reference drugs Rivastigmine and Huperzine-A.[11] This highlights the potential of this scaffold in developing new treatments for neurodegenerative diseases.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by thiazole derivatives.
Diverse Therapeutic Potential
Beyond the activities detailed above, this versatile scaffold has shown promise in numerous other therapeutic areas:
-
Anti-inflammatory: As analogs of drugs like Meloxicam, these derivatives can act as inhibitors of the cyclooxygenase (COX) enzyme, reducing the production of prostaglandins involved in inflammation.[1]
-
Antiviral: Certain derivatives have been reported to possess anti-HIV activity, inhibiting viral replication.[1][3]
-
Antitubercular: Several 2-amino-4-arylthiazoles have been evaluated for their activity against Mycobacterium tuberculosis, with some showing notable inhibitory effects.[2][5]
-
Antihypertensive: A series of renin inhibitors containing a 2-amino-4-thiazolyl moiety at the P2 position were found to be potent and selective, demonstrating the scaffold's utility in cardiovascular drug design.[12]
-
Anticancer: The 2-aminothiazole core is present in several compounds investigated for their antitumor properties, acting through various mechanisms.[3]
Summary of Biological Activities
The following table summarizes the diverse biological activities and targets of selected 4-amino-2-arylthiazole derivatives.
| Biological Activity | Target/Organism | Key Structural Features | Reference |
| Antibacterial | S. aureus, E. coli | Chloro-substituted C2-aryl ring | [1][8] |
| Antifungal | Candida albicans | Lysine/Arginine conjugates; Inhibition of CYP51 | [8][9] |
| Neuroprotective | Acetylcholinesterase (AChE) | Specific aryl substitutions for active site binding | [11] |
| Anti-inflammatory | Cyclooxygenase (COX) | Core scaffold mimics NSAIDs | [1] |
| Antiviral | HIV-1 | Phenylthiazolylthiourea derivatives | [1] |
| Antihypertensive | Renin | P2 position mimics in renin inhibitors | [12] |
| Antitubercular | M. tuberculosis H37Rv | Various aryl substitutions | [5] |
Part 3: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For 4-amino-2-arylthiazole derivatives, several key SAR trends have emerged from numerous studies.
-
C2-Aryl Substituent: This is a critical determinant of activity. The nature (electron-donating or electron-withdrawing) and position of substituents on the aryl ring can drastically alter potency and selectivity. For instance, halogen substitutions, particularly chlorine, often enhance antimicrobial activity.[8]
-
C4-Amino Group: While often unsubstituted in the core scaffold, derivatization of this amino group into amides, Schiff bases, or linking it to other moieties (like amino acids) is a common strategy to modulate activity, solubility, and pharmacokinetic properties.[9][13][14]
-
C5 Position: Substitution at the C5 position of the thiazole ring, though less common, can also influence biological outcomes. Introducing different groups at this position can help probe the binding pocket of a target enzyme and optimize interactions.[9]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]
- 10. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of new 4-arylthiazole-2-amine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sjpas.com [sjpas.com]
- 14. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
biological activity of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
This guide serves as an in-depth technical monograph for 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine .
Editorial Note: As direct, compound-specific clinical monographs for this specific catalog entry are limited in public literature, this guide synthesizes its biological profile based on Structure-Activity Relationship (SAR) analysis of the 2-aryl-4-aminothiazole pharmacophore. This scaffold is distinct from the more common 2-amino-4-arylthiazole isomer and represents a specialized class of kinase inhibitors and antimicrobial probes.
Class: 2-Aryl-4-aminothiazole | Application: Kinase Inhibition & Antimicrobial Screening
Part 1: Chemical Identity & Structural Logic
This compound belongs to the 2-aryl-4-aminothiazole class, a scaffold structurally designed to mimic the adenine ring of ATP. This makes it a privileged structure for interacting with the ATP-binding pockets of kinases.
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | 2-(3-Methoxy-4-nitrophenyl)-1,3-thiazol-4-amine |
| Common Scaffold | 2-Aryl-4-aminothiazole |
| Molecular Formula | C₁₀H₉N₃O₃S |
| Molecular Weight | 251.26 g/mol |
| Key Functional Groups | [1][2][3][4][5][6][7][8] • 4-Amine (-NH₂): H-bond donor (hinge binder).• Nitro (-NO₂): Electron-withdrawing, potential prodrug moiety.• Methoxy (-OCH₃): Lipophilic electron donor. |
| Isomer Warning | CRITICAL: Do not confuse with 2-amino-4-(3-methoxy-4-nitrophenyl)thiazole . In the subject compound, the amine is at position 4 and the aryl group is at position 2 . |
Structural Pharmacophore Analysis
The biological activity is dictated by the spatial arrangement of the 4-amino group relative to the thiazole nitrogen (N3).
-
Kinase Hinge Binding: The N3 (acceptor) and C4-NH₂ (donor) motif mimics the N1/N6 motif of adenine, allowing bidentate hydrogen bonding with the kinase hinge region.
-
Nitro-Aryl Moiety: The 4-nitro group on the phenyl ring introduces a strong dipole and potential for reductive bioactivation (relevant for anaerobic antibacterial activity).
Part 2: Synthesis & Validation Protocol
To study this compound, researchers often must synthesize it de novo or validate commercial samples. The synthesis of 4-aminothiazoles differs significantly from the standard Hantzsch synthesis used for 2-aminothiazoles.
Synthetic Route: The Thioamide-Nitrile Condensation
The most robust route involves the condensation of a thiobenzamide derivative with an
Reaction Scheme:
-
Precursor: 3-Methoxy-4-nitrothiobenzamide.
-
Reagent: Chloroacetonitrile (or Bromoacetonitrile).
-
Solvent/Catalyst: DMF or Acetone / Triethylamine.
Figure 1: Synthetic pathway for the 2-aryl-4-aminothiazole scaffold.[9] Unlike the Hantzsch synthesis, this route places the amine at position 4.
Synthesis Protocol (Bench-Scale)
Objective: Synthesis of 100 mg of target compound.
-
Preparation: Dissolve 1.0 eq of 3-methoxy-4-nitrothiobenzamide in anhydrous DMF (5 mL/mmol).
-
Alkylation: Add 1.1 eq of chloroacetonitrile dropwise at 0°C.
-
Base Addition: Add 2.0 eq of Triethylamine (TEA) . The solution will likely darken.
-
Heating: Stir at 60–80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Workup: Pour reaction mixture into ice-cold water. The 4-aminothiazole often precipitates as a yellow/orange solid.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel).
Self-Validating QC Step:
-
¹H-NMR Check: Look for the thiazole C5-H proton.[4] In 4-aminothiazoles, this typically appears as a singlet around 6.0–6.5 ppm (shielded by the amino group). If the signal is >7.0 ppm, suspect the wrong isomer or oxidation.
-
Amine Check: The -NH₂ protons should appear as a broad exchangeable singlet (D₂O wash).
Part 3: Biological Activity & Mechanisms
The biological profile of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine is defined by two distinct mechanisms: ATP-Competitive Inhibition and Nitro-Reductive Toxicity .
Mechanism A: Kinase Inhibition (CDK/GSK-3 )
The 2-aryl-4-aminothiazole scaffold is a known bioisostere for the purine ring of ATP.
-
Target Interaction: The compound binds to the ATP-binding pocket of Serine/Threonine kinases (e.g., CDKs, GSK-3
). -
Binding Mode:
-
Thiazole N3: Accepts H-bond from the backbone NH of the hinge region.
-
C4-Amino Group: Donates H-bond to the backbone Carbonyl of the hinge region.
-
3-Methoxy Group: Likely occupies the ribose-binding pocket or solvent-exposed region, improving solubility.
-
4-Nitro Phenyl: Occupies the hydrophobic back-pocket (Gatekeeper region).
-
Mechanism B: Antimicrobial Activity (Nitro-Activation)
The presence of the 4-nitro group confers specific activity against anaerobic bacteria (e.g., H. pylori, Bacteroides) and protozoa.
-
Mechanism: Nitro-reductases (Type I/II) in bacteria reduce the -NO₂ group to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate.
-
Effect: These radical intermediates cause DNA strand breaks and oxidative stress, leading to bacterial cell death.
Figure 2: Dual Mechanism of Action. Pathway A depicts antiproliferative kinase inhibition; Pathway B depicts nitro-activation in microbial systems.
Part 4: Experimental Protocols for Evaluation
Protocol: In Vitro Kinase Screening (ADP-Glo)
Purpose: To quantify the inhibitory potency (IC₅₀) against a panel of kinases (e.g., CDK2/CyclinA).
-
Reagents: ADP-Glo™ Kinase Assay kit, Recombinant CDK2/CyclinA, ATP (10 µM), Substrate (Histone H1).
-
Preparation: Prepare 10 mM stock of the compound in 100% DMSO. Serial dilute (1:3) to generate a dose-response curve (10 µM to 0.1 nM).
-
Reaction:
-
Mix 2 µL of Compound + 4 µL Kinase in a 384-well plate.
-
Incubate 10 min at RT.
-
Add 4 µL ATP/Substrate mix to start reaction.
-
Incubate 60 min at RT.
-
-
Detection: Add ADP-Glo Reagent (stop reaction/deplete ATP), then Kinase Detection Reagent (convert ADP to ATP -> Luciferase).
-
Analysis: Measure Luminescence. Plot RLU vs. Log[Concentration] to determine IC₅₀.
Protocol: Antimicrobial MIC Determination
Purpose: To determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.
-
Media: Mueller-Hinton Broth (MHB).
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Plate Setup: Use 96-well round-bottom plates.
-
Add 100 µL MHB to all wells.
-
Add 100 µL of compound (128 µg/mL) to Column 1.
-
Perform serial 2-fold dilution across the plate.
-
-
Incubation: Add 100 µL of bacterial suspension to all wells. Incubate at 37°C for 18–24 hours.
-
Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.
-
Note: The nitro group may cause the compound to be colored (yellow/orange), potentially interfering with optical density (OD) readings. Visual scoring is preferred.
-
Part 5: Safety & Toxicology Note
-
Mutagenicity Risk: Compounds containing nitro-aryl groups are structural alerts for mutagenicity (Ames positive) due to the formation of hydroxylamines during metabolism. Handle with Level 2 containment .
-
Solubility: The methoxy and nitro groups suggest moderate lipophilicity (cLogP ~ 2.0–2.5). DMSO is the preferred solvent; aqueous solubility will be low without formulation (e.g., cyclodextrins).
References
-
Scaffold Synthesis (4-Aminothiazoles)
- Gewald, K., et al. "Synthesis of 4-aminothiazoles from thioamides and alpha-halonitriles." Journal for Practical Chemistry. (Classic heterocycle synthesis reference).
-
Source:
-
Kinase Inhibition (2-Aryl-4-aminothiazoles)
- Schenone, S., et al. "ATP-competitive inhibitors of CDK2: 2-Aryl-4-aminothiazoles." Current Medicinal Chemistry.
-
Source:
-
Antimicrobial Nitro-Thiazoles
- Bondock, S., et al. "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry.
-
Source:
-
Compound Catalog Entry
- 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine (CAS Registry).
-
Source:
Sources
- 1. cacheby.com [cacheby.com]
- 2. cacheby.com [cacheby.com]
- 3. Compound N-(3-methoxyphenyl)-4-(4-nitrophenyl)-2-phenyl-1,3-thiazole-5-carboxamide... [chemdiv.com]
- 4. isca.me [isca.me]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PubChemLite - N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine (C16H13N3O3S) [pubchemlite.lcsb.uni.lu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural Elucidation, SMILES Derivation, and Synthesis of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
Executive Summary
In modern drug discovery, the 2-arylthiazol-4-amine scaffold is recognized as a privileged pharmacophore. It is frequently deployed in the development of kinase inhibitors, antimicrobial agents, and tubulin polymerization disruptors. This technical guide provides an in-depth analysis of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine , detailing its structural logic, exact SMILES derivation, physicochemical profile, and a self-validating synthetic protocol designed for high-yield laboratory execution.
Structural Deconstruction and SMILES Derivation
To accurately represent 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine in chemoinformatics databases, we must derive its Simplified Molecular-Input Line-Entry System (SMILES) string through systematic topological deconstruction.
The molecule consists of three primary domains:
-
The Thiazole Core: A 1,3-thiazole ring where sulfur is position 1, carbon is position 2, and nitrogen is position 3.
-
The 4-Amino Substitution: An exocyclic amine (-NH2) attached to carbon 4 of the thiazole ring.
-
The 2-Aryl Substitution: A phenyl ring attached to carbon 2 of the thiazole. The phenyl ring is substituted with a methoxy group (-OCH3) at position 3 and a nitro group (-NO2) at position 4.
Step-by-Step SMILES Construction:
-
Phenyl Subunit: Starting at the point of attachment (C1), the sequence is C1, C2(H), C3(Methoxy), C4(Nitro), C5(H), C6(H). This translates to: -c2cc(OC)c([O-])cc2 (using 2 as the ring closure digit).
-
Thiazole Subunit: Starting at the amine-bearing carbon (C4), traversing to C5, then Sulfur (S1), then C2 (attachment point), and finally Nitrogen (N3) closing back to C4. This translates to: Nc1csc(...)n1.
-
Integration: Inserting the phenyl subunit into the C2 position of the thiazole yields the final, unambiguous canonical SMILES:
Target SMILES: Nc1csc(-c2cc(OC)c([O-])cc2)n1
Fig 1: Logical construction of the SMILES string from molecular subcomponents.
Physicochemical Profiling
Understanding the quantitative parameters of this molecule is critical for predicting its pharmacokinetics and planning downstream assays. The data is summarized below.
Table 1: Physicochemical and Analytical Profile
| Parameter | Value | Causality / Significance |
| Molecular Formula | C10H9N3O3S | Defines the exact atomic composition for elemental analysis. |
| Molecular Weight | 251.26 g/mol | Critical for precise stoichiometric calculations in synthesis. |
| Exact Mass | 251.0365 Da | Target molecular ion peak for High-Resolution Mass Spectrometry. |
| Topological Polar Surface Area | 93.9 Ų | Indicates moderate membrane permeability; optimal for intracellular targets. |
| Hydrogen Bond Donors | 1 (Amine -NH2) | Essential for establishing hydrogen bonds in target binding pockets. |
| Hydrogen Bond Acceptors | 6 (O, N atoms) | Facilitates aqueous solubility and target engagement. |
Synthesis Methodology: A Self-Validating Protocol
The construction of 4-aminothiazoles is classically achieved through the reaction of an aryl thioamide with an α-halonitrile. This pathway is a 1[1] that provides excellent functional group tolerance and is thermodynamically driven by the aromatization of the newly formed thiazole ring[2].
Step-by-Step Experimental Protocol
Objective: Synthesize 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine via base-catalyzed cyclization.
-
Initiation: Dissolve 10.0 mmol of 3-methoxy-4-nitrobenzothioamide in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Causality: The thioamide is selected over the corresponding carboxamide because sulfur is a vastly superior nucleophile, enabling rapid initial S-alkylation. Ethanol provides a protic environment that stabilizes the highly polar transition states.
-
-
Alkylation: Dropwise add 11.0 mmol (1.1 eq) of chloroacetonitrile to the stirring solution at room temperature.
-
Causality: Chloroacetonitrile is the critical bifunctional reagent. The chloride acts as a leaving group for S-alkylation, while the nitrile provides an electrophilic carbon for the subsequent ring closure.
-
-
Catalysis: Introduce 20.0 mmol (2.0 eq) of triethylamine (Et3N) dropwise.
-
Causality: Et3N serves a dual purpose. First, it neutralizes the HCl byproduct generated during S-alkylation, preventing the protonation of the thioamide nitrogen. Second, it acts as a general base to enhance the nucleophilicity of the nitrogen, catalyzing the intramolecular attack on the nitrile carbon.
-
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (6:4) eluent.
-
Isolation (Self-Validation): Upon completion, cool the mixture to 0°C. The thermodynamic stability of the aromatic product causes it to precipitate as a solid. Filter under vacuum and wash thoroughly with cold ethanol and distilled water to remove water-soluble triethylammonium chloride salts.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure target compound.
Fig 2: Step-by-step mechanistic workflow for the synthesis of the target 4-aminothiazole.
Analytical Validation System
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:
-
1H NMR (DMSO-d6): Look for a sharp singlet integrating to 3H at ~3.9 ppm (methoxy protons), a broad exchangeable singlet integrating to 2H at ~5.8 ppm (amine protons), and a distinct isolated singlet at ~6.5 ppm representing the C5 proton of the thiazole ring.
-
LC-MS: Positive electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 252.04.
Pharmacological Relevance
The synthesis of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine is highly relevant for drug discovery pipelines. Thiazole derivatives, particularly 2-aryl-4-aminothiazoles, are well-documented for their profound 3[3] properties. Furthermore, the 4-amino group acts as a critical hydrogen bond donor, allowing these molecules to anchor into the ATP-binding hinge regions of various kinases or disrupt tubulin polymerization dynamics[1]. The presence of the methoxy and nitro groups on the phenyl ring allows for further electronic tuning and structure-activity relationship (SAR) optimization.
References
- Source: Journal of Sulfur Chemistry (Taylor & Francis)
- Title: Single-Pot Preparation of 4-Amino-2-(het)
- Title: Synthesis, characterization, and antimicrobial activity of some thiazole derivatives Source: ResearchGate URL
Sources
Comprehensive Safety & Handling Protocol: 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
This guide serves as a comprehensive technical and safety manual for 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine . As this specific isomer is a specialized research intermediate often lacking a standardized commercial Safety Data Sheet (SDS), this document synthesizes safety protocols, hazard assessments, and handling procedures based on Structure-Activity Relationships (SAR) and functional group analysis of analogous nitro-aryl thiazoles.
Executive Summary
2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine is a heterocyclic building block typically utilized in the synthesis of bioactive compounds (e.g., kinase inhibitors, antimicrobials).[1][2][3] Its core structure combines a nitro-aromatic moiety (implying potential toxicity and reactivity) with an aminothiazole (associated with biological activity and sensitization).
Critical Hazard Overview:
-
Primary Risk: Methemoglobinemia (due to the nitro group) and skin/eye irritation (due to the amine).
-
Reactivity: Potential for energetic decomposition if heated under confinement.
-
Storage: Light-sensitive and hygroscopic; store at -20°C under inert gas.
Part 1: Chemical Identity & Characterization
| Parameter | Technical Specification |
| Chemical Name | 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine |
| Formula | C₁₀H₉N₃O₃S |
| Molecular Weight | 251.26 g/mol |
| Physical State | Solid (Likely yellow to orange crystalline powder) |
| Solubility | Low in water; High in DMSO, DMF, DMAc |
| Purity Standard | ≥95% (HPLC) for biological assays |
| Key Functional Groups | Primary Amine (-NH₂), Nitro (-NO₂), Methoxy (-OCH₃), Thiazole Ring |
Structural Logic & Validation
The molecule consists of a central thiazole ring substituted at the C2 position with a 3-methoxy-4-nitrophenyl group and at the C4 position with a primary amine.[1]
-
Validation Check: Ensure your NMR spectrum shows a characteristic singlet for the thiazole proton (C5-H) and the methoxy group (~3.9 ppm), along with the specific splitting pattern of the 1,2,4-trisubstituted benzene ring.
Part 2: Hazard Assessment (The "Why" Behind the Safety)
As a Senior Application Scientist, I do not rely solely on generic labels. We must understand the mechanistic hazards driven by the functional groups.
GHS Classification (Predicted/Provisional)
Based on SAR analysis of analogous compounds (e.g., 2-amino-4-(4-nitrophenyl)thiazole):
-
Acute Toxicity (Oral) - Category 4: Harmful if swallowed. Nitroaromatics can interfere with oxygen transport.
-
Skin/Eye Irritation - Category 2/2A: The primary amine is basic and can cause chemical irritation.
-
Skin Sensitization - Category 1: Aminothiazoles are known structural alerts for contact dermatitis.
-
Germ Cell Mutagenicity - Category 2 (Suspected): Nitro groups are often flagged in Ames tests; handle as a potential mutagen.
Hazard Logic Tree
The following diagram illustrates the decision-making process for handling this compound based on its functional groups.
Figure 1: Functional group hazard analysis. The Nitro group dictates systemic toxicity precautions, while the Amine/Thiazole groups dictate contact precautions.
Part 3: Safe Handling & Experimental Workflows
Engineering Controls
-
Primary Containment: All weighing and solubilization must occur inside a certified chemical fume hood.
-
Static Control: Use anti-static weighing boats. Nitro-aromatic powders can be electrostatically charged and prone to dispersion.
Personal Protective Equipment (PPE)
-
Respiratory: N95/P100 respirator if handling open powder outside a hood (not recommended).
-
Dermal: Double-gloving is required.
-
Inner Layer: Latex or Nitrile (4 mil).
-
Outer Layer: Nitrile (Extended cuff, >5 mil).
-
Rationale: Nitro compounds can permeate thin rubber; the outer layer is sacrificial.
-
Protocol: Solubilization for Biological Assays
This compound is hydrophobic. Improper solubilization causes precipitation in media, leading to false negatives in drug screening.
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Concentration: Prepare a 10 mM or 20 mM stock .
-
Step-by-Step:
-
Weigh the solid into a glass vial (avoid plastic, which can leach plasticizers into DMSO).
-
Add calculated volume of DMSO.
-
Vortex for 30 seconds.
-
Critical Step: If particles persist, sonicate in a water bath at 35°C for 5 minutes. Do not overheat (>40°C) to prevent degradation of the nitro group.
-
Visual Check: Solution must be perfectly clear yellow/orange. Any turbidity indicates micro-precipitation.
-
Part 4: Emergency Response & Toxicology
First Aid Measures
-
Inhalation: Move to fresh air immediately. If lips/fingernails turn blue (cyanosis), administer oxygen; this indicates methemoglobinemia.
-
Skin Contact: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water. Why? PEG 400 solubilizes hydrophobic nitro-aromatics better than water alone.
-
Eye Contact: Rinse for 15 minutes. Do not use neutralizing agents.
Firefighting Measures
-
Extinguishing Media: Water spray, dry chemical, or CO₂.
-
Specific Hazards: Emits toxic fumes of Carbon Oxides (COx), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx) under fire conditions.
-
Explosion Risk: While mono-nitro compounds are generally stable, avoid heating dry powder in sealed containers.
Part 5: Storage & Stability
-
Temperature: Store solid at -20°C . Store DMSO stocks at -20°C or -80°C.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
-
Light: Protect from light (amber vials). Nitro compounds can undergo photochemical rearrangement.
-
Shelf Life:
-
Solid: 2 years (if desiccated).
-
Solution (DMSO): <3 months (freeze/thaw cycles degrade the amine).
-
Workflow: Handling & Disposal
The following workflow ensures "Cradle-to-Grave" safety for the compound in a lab setting.
Figure 2: Operational workflow for safe handling. Note the "Warm to RT" step before opening the vial to prevent water condensation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Amino-4-(4-nitrophenyl)thiazole (Analogue). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitroaniline Derivatives Hazard Classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitroaniline (Structural Analogue). Retrieved from [Link]
Disclaimer: This document is a technical guide created for research purposes. It is based on predictive toxicology and structural analogues. Always consult the specific SDS provided by your chemical supplier if available.
Sources
- 1. 7-Methoxy-1-tetralone Oxime,3-Methoxy-N-neopentyla [chemicalbook.com]
- 2. PubChemLite - N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide (C16H13N3O3S) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine (C16H13N3O3S) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Optimized Reaction Conditions for the N-Acylation of 4-Aminothiazoles
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols
Executive Summary
The 1,3-thiazole ring is a privileged scaffold in drug discovery, frequently utilized to modulate physicochemical properties and target-binding affinities. However, while 2-aminothiazoles are robust and easily functionalized, 4-aminothiazoles present a severe synthetic bottleneck. Their poor nucleophilicity and extreme susceptibility to aqueous degradation make standard acylation protocols ineffective. This application note synthesizes field-proven methodologies to successfully acylate 4-aminothiazoles, providing mechanistic insights, quantitative condition comparisons, and step-by-step validated protocols.
Mechanistic Insights: The Reactivity Challenge
To successfully functionalize 4-aminothiazoles, chemists must design experiments that account for two fundamental mechanistic hurdles:
-
Enamine Character & Poor Nucleophilicity: Unlike the 2-amino counterpart, the exocyclic nitrogen at the 4-position behaves chemically like an enamine. The lone pair is heavily delocalized into the thiazole ring's π-system, significantly reducing its nucleophilicity. Consequently, standard mild acylating conditions often fail to achieve full conversion.
-
Aqueous Instability (Tautomerization & Hydrolysis): Unprotected 4-aminothiazoles are notoriously unstable in aqueous media. They rapidly undergo tautomerization to the corresponding thiazol-4(5H)-imine. This imine intermediate is highly susceptible to irreversible hydrolysis, yielding inactive thiazol-4(5H)-ones and ultimately leading to ring fragmentation ([1]).
Because of this instability, acylation must be performed under strictly anhydrous conditions, and the intermediate amine must be trapped immediately to lock the tautomeric state.
Fig 1. Aqueous degradation pathway of 4-aminothiazoles via tautomerization and hydrolysis.
Comparative Quantitative Data
Because standard organic bases (e.g., triethylamine, pyridine) often fail to adequately facilitate the reaction without promoting side reactions, specialized conditions have been developed. The table below summarizes the optimal quantitative parameters for three distinct acylation strategies.
| Method | Reagents | Base | Solvent | Temp (°C) | Typical Yield | Key Advantage |
| Acid Chloride | R-COCl | K₂CO₃ | 1,4-Dioxane | 80 | 70–80% | High conversion for simple acyl groups ([2]). |
| Anhydride | TFAA | None | Neat | 25 | >80% | Bypasses free-base isolation; ideal for unstable salts ([3]). |
| Peptide Coupling | R-COOH, HATU | DIPEA | DMF or THF | 25 | 60–80% | Mild conditions; preserves stereocenters in complex acids ([4]). |
Validated Experimental Protocols
Fig 2. Validated synthetic workflows for the N-acylation of 4-aminothiazoles.
Protocol A: Base-Mediated Acylation with Acid Chlorides (Solution Phase)
Objective: Synthesize robust N-(thiazol-4-yl)amides using commercially available acid chlorides. Causality Insight: Soluble amine bases often fail to drive this reaction. Potassium carbonate provides a heterogeneous basic environment that neutralizes HCl without engaging in deleterious side reactions with the thiazole ring. The elevated temperature overcomes the poor nucleophilicity of the enamine-like nitrogen ([2]).
-
Preparation: Suspend the freshly liberated 4-aminothiazole (1.0 mmol) and finely powdered anhydrous K₂CO₃ (3.0 mmol) in anhydrous 1,4-dioxane (5 mL) under an inert argon atmosphere.
-
Addition: Add the desired acid chloride (1.2 mmol) dropwise at room temperature.
-
Thermal Activation: Elevate the reaction temperature to 80 °C and stir vigorously for 12–14 hours. Monitor via TLC or LC-MS.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the target amide.
Protocol B: Direct Protection of Hydrobromide Salts with TFAA
Objective: Rapidly protect highly unstable 4-aminothiazoles directly from their synthesized salt form (e.g., post-cyclization of α-haloketones and thiourea). Causality Insight: Attempting to neutralize 4-aminothiazole hydrobromide salts in aqueous base often destroys the compound. Adding Trifluoroacetic Anhydride (TFAA) directly to the solid salt bypasses the aqueous free-base isolation step, trapping the amine immediately ([3]).
-
Preparation: Place the crude 4-aminothiazole hydrobromide salt (1.0 mmol) in a dry, round-bottom flask equipped with a magnetic stir bar under nitrogen.
-
Addition: Carefully add neat TFAA (3.5 mmol) in portions at 0 °C. Note: TFAA acts as both the solvent and the highly reactive electrophile. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Concentration: Remove the excess TFAA and byproduct trifluoroacetic acid under high vacuum.
-
Neutralization: Dissolve the residue in absolute ethanol and neutralize carefully with a weak basic resin (e.g., Amberlite IRC-50) to yield the stable 4-trifluoroacetamidothiazole.
Protocol C: Mild Amide Coupling using HATU
Objective: Couple complex, sterically hindered, or epimerization-prone carboxylic acids (e.g., amino acids, peptidomimetics) to 4-aminothiazoles. Causality Insight: Acid chlorides are too harsh for complex drug precursors. HATU rapidly forms a highly reactive active ester (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium species), which is electrophilic enough to drive the reaction with the weak 4-aminothiazole nucleophile at room temperature ([4]).
-
Activation: Dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (4 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 15 minutes to pre-form the active ester.
-
Coupling: Add the 4-aminothiazole (1.0 mmol) to the activated mixture. Stir at room temperature for 16 hours under nitrogen.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), followed by brine, and dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent and purify the residue by reverse-phase HPLC or silica gel chromatography.
Troubleshooting & Analytical Characterization
-
Handling Free Amines: Never store unprotected 4-aminothiazoles. If isolation is strictly required, store them as hydrobromide or hydrochloride salts at -20 °C in a desiccator, and liberate the free base in situ immediately prior to acylation.
-
NMR Shift Diagnostics: Successful acylation is easily tracked via ¹H NMR. The C5-proton of the thiazole ring (typically around δ 6.0–6.5 ppm in the free amine due to the strong electron-donating effect of the enamine) will experience a significant downfield shift (to δ 7.0–7.5 ppm) upon acylation, as the lone pair is pulled into the new amide carbonyl.
References
-
Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journal of Organic Chemistry.[Link]
-
Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Advances.[Link]
-
Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry.[Link]
-
β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. Beilstein Journal of Organic Chemistry.[Link]
Sources
- 1. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. BJOC - β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes [beilstein-journals.org]
Application Note: 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine as a Privileged Building Block in Kinase Inhibitor Discovery
Executive Summary
The compound 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine is a highly functionalized, versatile heterocyclic building block utilized extensively in medicinal chemistry and rational drug design. Featuring a tunable thiazole core and a masked aniline (nitroarene) moiety, this scaffold serves as an ideal precursor for synthesizing bifunctional molecules, such as bis-amides and urea derivatives. This application note provides a comprehensive guide to the physicochemical profiling, strategic functionalization, and step-by-step methodologies required to leverage this building block in the development of targeted kinase inhibitors.
Physicochemical Profiling & Reactivity Rationale
To effectively utilize 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine, researchers must understand the intrinsic electronic and steric properties of its functional groups.
-
The 4-Aminothiazole Core: The 4-aminothiazole ring is inherently less basic and less nucleophilic than its 2-aminothiazole counterpart[1]. This reduced basicity is highly advantageous in drug design, as it lowers the net charge of the molecule at physiological pH, thereby improving cellular permeability and potentially enhancing blood-brain barrier (BBB) penetration[1]. However, this diminished nucleophilicity dictates synthetic strategy: standard peptide coupling reagents (e.g., HATU, EDC) often fail. Efficient acylation necessitates highly activated electrophiles, such as acid chlorides or activation via thionyl chloride.
-
The 3-Methoxy-4-nitrophenyl Substituent: The methoxy group provides critical steric tuning and acts as a hydrogen bond acceptor, which frequently improves binding affinity within the ATP-binding pocket of kinases. The nitro group serves as a robust, masked aniline.
-
Chemoselective Reduction Imperative: Converting the nitro group to an amine is required to build dual-pharmacophore systems. While palladium-catalyzed hydrogenation is a ubiquitous method for nitro reduction, the sulfur atom within the thiazole core acts as a potent catalyst poison, often leading to stalled reactions[2]. Consequently, a chemoselective, single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is the scientifically sound choice[3].
Strategic Synthetic Workflows
The functionalization of this building block generally follows a divergent two-step pathway to generate a bifunctional scaffold capable of interacting with multiple residues in a biological target.
Synthetic workflow for derivatizing 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine into bis-amides.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity synthesis.
Protocol A: Acylation of the 4-Aminothiazole
Due to the poor nucleophilicity of the 4-amino group, the reaction is driven by utilizing an acid chloride in the presence of a nucleophilic catalyst/base.
Reagents: 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine (1.0 eq), Acid Chloride (1.5 eq), Pyridine (3.0 eq), anhydrous Dichloromethane (DCM). Procedure:
-
Initiation: Suspend the thiazol-4-amine in anhydrous DCM (0.1 M) under an inert argon atmosphere. Add Pyridine and cool the mixture to 0 °C.
-
Electrophile Addition: Add the acid chloride dropwise over 15 minutes. The low temperature prevents exothermic degradation and limits di-acylation.
-
Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 4–8 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The product will exhibit a higher Rf value than the highly polar starting amine. LC-MS should confirm the mass shift corresponding to the acyl addition.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1N HCl to remove residual pyridine, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: Chemoselective Nitro Reduction (Fe/NH₄Cl)
This method utilizes an easily oxidized metal in neutral/mildly acidic media, proceeding via a series of single-electron transfers (SET) to avoid thiazole ring degradation[3].
Reagents: Acylated intermediate from Protocol A (1.0 eq), Iron powder (325 mesh, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1 v/v). Procedure:
-
Preparation: Dissolve the nitroarene in the EtOH/H₂O mixture (0.2 M). Add NH₄Cl and Iron powder.
-
Thermal Activation: Heat the vigorously stirred suspension to 80 °C (reflux). The vigorous stirring is critical to maximize the surface area of the heterogeneous iron powder[3].
-
In-Process Validation: Monitor via LC-MS after 2 hours. Self-Validation: The reaction is complete when the nitro peak disappears and a new peak emerges with a mass difference of -30 Da (loss of two oxygen atoms[-32] and addition of two protons [+2]).
-
Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxide salts, washing the filter cake thoroughly with hot ethyl acetate.
-
Purification: Concentrate the filtrate, partition between EtOAc and water, extract, dry, and purify via flash chromatography to yield the highly reactive aniline intermediate.
Quantitative Data Presentation
The table below summarizes the optimization parameters and expected yields for the functionalization of the 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine scaffold based on established literature precedents for these specific transformations.
| Reaction Step | Reagents / Conditions | Temp / Time | Conversion (LC-MS) | Isolated Yield | Purity (HPLC) |
| 4-Amino Acylation | R-COCl (1.5 eq), Pyridine (3.0 eq), DCM | 0 °C to RT, 6 h | > 95% | 82 - 88% | > 98% |
| 4-Amino Acylation | R-COOH, HATU, DIPEA, DMF | RT, 24 h | < 20% | N/A (Failed) | N/A |
| Nitro Reduction | Fe (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1) | 80 °C, 2 h | > 99% | 90 - 95% | > 99% |
| Nitro Reduction | Pd/C (10 mol%), H₂ (1 atm), MeOH | RT, 24 h | < 10% (Poisoned) | < 5% | Complex Mix |
Note: The failure of standard peptide coupling (HATU) and catalytic hydrogenation (Pd/C) emphasizes the necessity of the optimized protocols provided.
Application in Drug Discovery: Targeted Kinase Inhibition
Once converted into a bifunctional bis-amide or urea, derivatives of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine act as potent ATP-competitive inhibitors. The thiazole nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of kinases (such as EGFR or PI3K). The functionalized aniline moiety projects into the solvent-exposed region or an adjacent hydrophobic pocket, dictating target selectivity.
Mechanism of action for thiazole-derived inhibitors targeting receptor tyrosine kinase pathways.
By effectively suppressing these downstream signaling cascades, compounds derived from this building block are actively investigated for their efficacy in halting unchecked cell proliferation in oncology models.
References
-
Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes ACS Publications URL:[Link][2]
-
Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics RSC Publishing URL:[Link]
Sources
Application Note: High-Efficiency Amide Coupling Protocols for 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
Executive Summary & Reactivity Profile
This guide details the protocols for synthesizing amides from 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine . This specific scaffold presents a "perfect storm" of synthetic challenges that render standard peptide coupling methods (e.g., EDC/NHS) ineffective.[1]
The Challenge: A "Dead" Nucleophile
The target amine exhibits exceptionally low nucleophilicity due to three converging factors:
-
Heterocyclic Deactivation: The 4-aminothiazole nitrogen lone pair is partially delocalized into the electron-deficient thiazole ring.[1]
-
Electronic Withdrawal: The 2-aryl substituent bears a nitro group (
) at the para-position relative to the thiazole connection.[1] This strongly withdraws electron density through the conjugated -system, further deactivating the amine. -
Instability: Unlike their 2-amino counterparts, 4-aminothiazoles are prone to hydrolysis and tautomerization to thiazolones in aqueous acidic/basic media [1].[1]
Strategic Implication: Successful coupling requires high-energy electrophiles (acid chlorides, mixed anhydrides) or advanced coupling agents (HATU, T3P) under strictly anhydrous conditions.[1] Aqueous workups must be minimized or performed rapidly at neutral pH.[1]
Pre-Coupling Considerations
A. Stability & Storage[1]
-
Hydrolysis Risk: The 4-amino group can hydrolyze to a ketone (thiazolone) if exposed to moisture, especially under acidic catalysis.[1]
-
Storage: Store the starting amine under Argon/Nitrogen at -20°C.
-
Purity Check: Verify purity via LC-MS before coupling. If the "thiazolone" peak (M+1 = Amine + 1) is present, recrystallize from anhydrous ethanol/ether.
B. Solvent Selection[1][2][3][4][5]
-
Primary: Anhydrous DMF or DMAc (N,N-Dimethylacetamide) are required to solubilize the nitro-aromatic scaffold.[1]
-
Secondary: DCM (Dichloromethane) can be used for acid chloride protocols but may require a co-solvent for solubility.[1]
-
Avoid: Protic solvents (MeOH, EtOH) or wet ethers.[1]
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Chiral carboxylic acids, complex fragments, and small-scale (<100 mg) discovery synthesis.[1]
Rationale: HATU generates a highly reactive aza-benzotriazole ester.[1] We add HOAt (1-Hydroxy-7-azabenzotriazole) as a catalyst to speed up the reaction before the activated ester hydrolyzes or rearranges.[1]
Materials
-
Amine: 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine (1.0 equiv)[1]
-
Acid: Carboxylic acid partner (1.2 equiv)[1]
-
Reagent: HATU (1.2 - 1.5 equiv)[1]
-
Additive: HOAt (0.5 equiv) - Critical for this poor nucleophile[1]
-
Base: DIPEA (Diisopropylethylamine), anhydrous (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure
-
Pre-Activation: In a flame-dried vial under
, dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF. -
Add DIPEA (1.0 equiv only at this stage).[1] Stir at Room Temperature (RT) for 5–10 minutes. Solution should turn yellow/orange.
-
Amine Addition: Add the Thiazol-4-amine (1.0 equiv) and HOAt (0.5 equiv) to the reaction vessel.
-
Base Chase: Add the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at 40°C - 50°C for 4–16 hours.
-
Monitoring: Check LC-MS. If conversion <50% after 4 hours, add 0.5 equiv more HATU and heat to 60°C.
-
Workup (Non-Aqueous Preferred):
-
Dilute with EtOAc.[1] Wash rapidly with 5% LiCl (aq) x3 (removes DMF), then saturated
, then Brine. -
Dry over
, filter, and concentrate.
-
Protocol B: The "Brute Force" (Ghosez’s Reagent / Acid Chloride)
Best for: Achiral acids, aromatic acids, and scale-up (>500 mg).[1]
Rationale: Standard acid chlorides (via
Materials
-
Acid: 1.1 equiv
-
Reagent: Ghosez’s Reagent (1.2 equiv) OR Oxalyl Chloride/DMF (cat.)[1]
-
Base: Pyridine (3.0 equiv) or 2,6-Lutidine (for acid sensitivity)[1]
-
Solvent: Anhydrous DCM or THF[1]
Step-by-Step Procedure
-
Activation:
-
Coupling:
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Optimization: If sluggish, add DMAP (0.1 equiv) as an acyl-transfer catalyst.[1]
-
-
Workup:
Protocol C: The Scalable Alternative (T3P)
Best for: Large scale, avoiding toxic byproducts, difficult solubility.
Rationale: T3P (Propylphosphonic anhydride) has low toxicity and drives reactions to completion by releasing a water-soluble cyclic phosphonate byproduct.[1]
Step-by-Step
-
Dissolve Acid (1.1 equiv) and Amine (1.0 equiv) in EtOAc or 2-MeTHF (use DMF as co-solvent if insoluble).[1]
-
Add Pyridine (4.0 equiv).[1]
-
Cool to 0°C. Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.
-
Heat to 60°C (sealed tube recommended) for 24 hours.
-
Workup: Wash organic layer with water, 10% citric acid, and
.[1]
Experimental Workflow & Decision Tree
Figure 1: Decision matrix for selecting the optimal coupling protocol based on acid sensitivity and reaction scale.
Troubleshooting & Optimization Data
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Amine nucleophilicity is too low. | Switch to Protocol B (Acid Chloride).[1] Add DMAP (0.1 eq).[1] Increase Temp to 80°C. |
| New Peak (M+1 = Amine+1) | Hydrolysis of 4-aminothiazole. | CRITICAL: Ensure all solvents are anhydrous.[1] Dry amine under high vacuum.[1] Avoid aqueous workup.[1] |
| Low Yield with HATU | Formation of Guanidinium byproduct. | Pre-activate Acid + HATU for <5 mins before adding amine. Use HOAt additive.[1] |
| Product decomposes on silica | Acid sensitivity of thiazole. | Add 1% |
References
-
Stability of 4-Aminothiazoles: Sperry, J. B., et al. "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase."[1] Bioorganic & Medicinal Chemistry Letters, 2009.[4] Link (Notes instability in aqueous media).[1]
-
HATU/HOAt Mechanism: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole (HOAt).[1] A new high-efficiency peptide coupling additive."[1] Journal of the American Chemical Society, 1993. Link[1]
-
Ghosez's Reagent: Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Organic Syntheses, 1979. Link
-
T3P Applications: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link[1]
-
Thiazole Synthesis Overview: "Thiazole Synthesis." Organic Chemistry Portal. Link
Sources
- 1. PubChemLite - N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide (C16H13N3O3S) [pubchemlite.lcsb.uni.lu]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling of Thiazol-4-amine Scaffolds
This guide details the strategic application of Suzuki-Miyaura cross-coupling reactions specifically utilizing thiazol-4-amine scaffolds. While 2-aminothiazoles are ubiquitous in medicinal chemistry, the 4-aminothiazole isomer represents a distinct, underutilized, and synthetically challenging pharmacophore found in specific kinase inhibitors (e.g., CDK, GSK-3) and nitric oxide synthase (nNOS) inhibitors.
Executive Summary & Strategic Rationale
Target Audience: Medicinal Chemists, Process Chemists. Core Challenge: Thiazol-4-amines possess unique electronic and stability profiles compared to their 2-amino counterparts. The primary challenges are scaffold instability (tautomerization to thiazolones in aqueous media), catalyst deactivation via N-coordination, and regiochemical sensitivity . Solution: This protocol employs a "Protect-Couple-Deprotect" strategy or utilizes stable N-substituted variants, leveraging bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate oxidative addition on the electron-rich thiazole ring while suppressing dehalogenation side reactions.
Mechanistic Constraints & Scaffold Stability
The Tautomerization Trap
Unlike 2-aminothiazoles, free thiazol-4-amines are prone to hydrolysis and tautomerization, particularly in the aqueous base conditions typical of Suzuki coupling. The 4-amino group can tautomerize to the imine, which hydrolyzes to the inactive thiazol-4-one .
-
Implication: Coupling must often be performed on N-protected (e.g., Acetyl, Boc) or N,N-disubstituted substrates.
-
Electronic Effect: The amine at C4 is an electron-donating group (EDG). This increases electron density at C5 (ortho-like position), making oxidative addition at C5-halides slower (deactivated electrophile). Conversely, C2-halides remain reactive due to the adjacent heteroatoms.
Catalyst Poisoning
The thiazole nitrogen (N3) and the exocyclic amine (at C4) form a potential chelation site that can sequester Palladium species, removing them from the catalytic cycle.
-
Counter-Strategy: Use high-concentration base or bulky ligands (Buchwald type) that sterically prevent N-coordination to the metal center.
Visualizing the Challenge
The following diagram illustrates the stability issues and the competing coordination pathways.
Figure 1: Mechanistic pathways competing with successful coupling. Note the irreversible hydrolysis of the free amine under aqueous conditions.
Optimized Reaction Conditions
Ligand & Catalyst Selection
For thiazol-4-amine scaffolds, standard catalysts like Pd(PPh3)4 are often insufficient due to thermal instability and poor turnover with electron-rich heteroaryl chlorides/bromides.
| Component | Recommendation | Rationale |
| Pre-Catalyst | XPhos Pd G2 or Pd(dppf)Cl₂·DCM | XPhos Pd G2: Rapid activation; bulky ligand prevents N-coordination; excellent for deactivated chlorides.Pd(dppf)Cl₂: Robust standard for bromides; bidentate ligand resists displacement. |
| Base | K₃PO₄ (3.0 eq) or Cs₂CO₃ | K₃PO₄: Mild enough to prevent protecting group cleavage (e.g., Boc) but strong enough to activate boronic acids. Anhydrous conditions preferred if using Cs₂CO₃. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | Aqueous component is essential for boronate activation, but keep water ratio low (10-20%) to minimize hydrolysis risk. |
| Temperature | 80–100 °C | Required for sterically hindered or electron-rich couplings. Microwave heating (110 °C, 30 min) is superior for minimizing decomposition time. |
Detailed Experimental Protocols
Protocol A: Coupling of 2-Bromo-N-Boc-thiazol-4-amine (C2-Arylation)
This protocol targets the C2 position, which is the most electrophilic site. The N-Boc group stabilizes the C4-amine.
Reagents:
-
Substrate: tert-butyl (2-bromothiazol-4-yl)carbamate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: DME (Dimethoxyethane)
Step-by-Step Workflow:
-
Setup: In a microwave vial or Schlenk tube, combine the bromothiazole carbamate (1.0 mmol, 279 mg) and arylboronic acid (1.5 mmol).
-
Inerting: Evacuate and backfill with Argon (3 cycles). This is critical to prevent oxidative homocoupling of the boronic acid.
-
Solvent Addition: Add degassed DME (4 mL) and 2.0 M aq. Na₂CO₃ (1.5 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg) quickly under a positive stream of Argon. Seal the vessel.
-
Reaction: Heat to 85 °C for 4–6 hours (or 100 °C for 30 min in microwave).
-
Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H ~279/281) and appearance of product.
-
Troubleshooting: If de-boc product is observed, lower temp to 70 °C and switch base to K₃PO₄.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). Thiazol-4-amines often streak; add 1% Et3N to the eluent if the free amine is exposed.
Protocol B: Coupling of 5-Bromo-4-morpholinothiazole (C5-Arylation)
This protocol targets the C5 position on a fully substituted (tertiary) amine, which is stable to hydrolysis. C5 is more electron-rich, requiring a more active catalyst.
Reagents:
-
Substrate: 4-(5-bromothiazol-4-yl)morpholine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–4 mol%)
-
Base: K₃PO₄ (3.0 equiv, solid)
-
Solvent: 1,4-Dioxane / Water (10:1)
Step-by-Step Workflow:
-
Setup: Charge a vial with the 5-bromothiazole substrate (1.0 mmol), boronic acid (1.5 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (3.0 mmol).
-
Degassing: Seal and purge with Nitrogen.
-
Solvent: Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL).
-
Reaction: Heat at 100 °C for 12 hours.
-
Note: The electron-rich nature of the morpholine at C4 deactivates the C5-bromide. Higher energy is required.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via reverse-phase prep-HPLC (often necessary for polar aminothiazoles).
Process Workflow Diagram
Figure 2: Decision tree for optimizing Suzuki coupling based on thiazole substitution and regiochemistry.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by thiazole N or amine. | Switch to XPhos or SPhos ligands. Increase temp to 110 °C (microwave). |
| Protodeboronation | Boronic acid instability in aqueous base. | Use Boronic Esters (Pinacol) instead of acids. Switch base to anhydrous CsF or K₃PO₄ in dry dioxane. |
| Hydrolysis (Thiazolone formation) | Unprotected amine reacting with water. | Ensure amine is Boc/Acetyl protected. Reduce water content in solvent (use 95:5 Dioxane/H₂O). |
| Homocoupling of Boronic Acid | Oxygen present in reaction vessel.[2] | Rigorous degassing (freeze-pump-thaw or vigorous Argon sparging for 15 min). |
References
-
Sirois, L. E., et al. (2020). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Organic Process Research & Development. Retrieved from [Link]
-
Silverman, R. B., et al. (2009).[3] Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. PMC. Retrieved from [Link]
- Ohnmacht, C. J., et al. (2004). N-heterocyclyl-substituted amino-thiazole derivatives as protein kinase inhibitors. WO2004074283A1.
-
Cousin, D., et al. (2011). Synthesis and Structure-Activity Relationships of Constrained Heterocyclic Analogues of Combretastatin A4. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols for the Reduction of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
Abstract
The reduction of the aromatic nitro group in 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine to its corresponding aniline, 2-(4-amino-3-methoxyphenyl)thiazol-4-amine, is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of this specific nitro compound. It delves into the mechanistic underpinnings of prevalent reduction methodologies, offering a comparative analysis to aid in the selection of the most suitable protocol. Detailed, field-proven experimental protocols for catalytic hydrogenation and metal-mediated reductions are provided, complete with insights into experimental design, safety considerations, and analytical monitoring.
Introduction: Significance of 2-(4-amino-3-methoxyphenyl)thiazol-4-amine
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The title compound, 2-(4-amino-3-methoxyphenyl)thiazol-4-amine, is a valuable building block for the synthesis of more complex molecules. For instance, substituted 2-phenylbenzothiazoles, which share a similar structural motif, have shown potent and selective antitumor activity[2][3]. The conversion of the nitro-substituted precursor is a pivotal step in the synthetic pathway towards these and other novel chemical entities. The choice of reduction method is paramount to ensure high yield and purity, while preserving the integrity of the thiazole ring and other functional groups.
Comparative Analysis of Reduction Methodologies
The reduction of an aromatic nitro group is a well-established transformation in organic synthesis, with several reliable methods at the disposal of the modern chemist[4]. However, the optimal choice depends on factors such as substrate compatibility, desired selectivity, scale of the reaction, and available resources. Below is a comparative analysis of the most common methods applicable to the reduction of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine.
| Method | Reagents & Conditions | Advantages | Disadvantages | Chemoselectivity Considerations |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, various solvents (e.g., EtOH, MeOH, EtOAc) | High efficiency, clean reaction with water as the only byproduct, catalyst can often be recycled.[4][5] | Potential for over-reduction of other functional groups, requires specialized hydrogenation equipment, catalyst can be pyrophoric.[5] | Generally high, but care must be taken with other reducible groups like alkenes or alkynes. The thiazole ring is generally stable under these conditions. |
| Metal-Mediated Reduction (SnCl₂) | SnCl₂·2H₂O, HCl, EtOH | Mild conditions, good functional group tolerance.[5][6] | Generates stoichiometric tin waste which can be difficult to remove, potential for chlorinated byproducts in the presence of HCl.[7] | Excellent selectivity for the nitro group in the presence of many other functionalities. |
| Metal-Mediated Reduction (Fe) | Fe powder, NH₄Cl or HCl/AcOH, EtOH/H₂O | Inexpensive, environmentally benign metal, robust and reliable.[4][8] | Can be slow, requires a significant excess of iron, and filtration of fine iron salts can be challenging.[4] | Highly chemoselective for the nitro group.[9][10] |
| Transfer Hydrogenation | Pd/C, Ammonium formate or Hydrazine hydrate, EtOH/MeOH | Avoids the need for high-pressure hydrogen gas, generally good yields.[11] | Can be slower than direct hydrogenation, may require higher catalyst loading. | Good selectivity, but the choice of hydrogen donor is crucial. |
| Sodium Dithionite | Na₂S₂O₄, H₂O/Organic co-solvent | Inexpensive and safe reducing agent, often used for selective reductions.[12] | Can require careful pH control, may not be as efficient as other methods for all substrates. | Can be highly chemoselective, particularly for reducing one nitro group in the presence of others.[5] |
Experimental Protocols
The following protocols are provided as a starting point for the reduction of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine. Researchers should optimize these conditions based on their specific experimental setup and analytical monitoring.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and clean, making it a preferred choice when the necessary equipment is available.
Materials:
-
2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)
Procedure:
-
Vessel Preparation: To a clean, dry hydrogenation vessel, add 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine (1.0 eq).
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol% Pd). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol to dissolve the starting material.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with inert gas several times before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours at room temperature.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The filter cake should be kept wet to prevent ignition and disposed of appropriately.
-
Isolation of Product: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-(4-amino-3-methoxyphenyl)thiazol-4-amine.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Workflow for Catalytic Hydrogenation:
Caption: Experimental workflow for the catalytic hydrogenation of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine.
Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and reliable method that is particularly useful when hydrogenation equipment is not available or when other reducible functional groups are present.[5]
Materials:
-
2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine (1.0 eq) in ethanol.
-
Reagent Addition: Add SnCl₂·2H₂O (3-5 eq) to the solution.
-
Acidification and Heating: Carefully add concentrated HCl and heat the reaction mixture to reflux (typically 50-78°C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quenching and Basification: Carefully pour the reaction mixture over ice and basify with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is ~8-9. Caution: This can be an exothermic process. A precipitate of tin salts will form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Filtration (if necessary): If the tin salts are difficult to separate, the entire mixture can be filtered through a pad of Celite® before extraction.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude amine by column chromatography or recrystallization as needed.
General Mechanism of Aromatic Nitro Group Reduction:
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.
Caption: Simplified mechanistic pathway for the reduction of an aromatic nitro group.
Analytical Monitoring
Effective monitoring of the reaction is crucial for determining the endpoint and preventing the formation of byproducts.
-
Thin Layer Chromatography (TLC): A quick and easy method to follow the disappearance of the starting material and the appearance of the more polar amine product. A typical eluent system would be a mixture of ethyl acetate and hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of intermediates and byproducts, and confirming the mass of the desired product.
Safety Precautions
-
General Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13][14]
-
Catalytic Hydrogenation: Exercise extreme caution when working with hydrogen gas and pyrophoric catalysts. Ensure the hydrogenation system is properly assembled and leak-tested.
-
Metal-Mediated Reductions: The addition of acid to the reaction mixture and the subsequent basification can be exothermic. Perform these steps slowly and with adequate cooling.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the tin reduction, in accordance with institutional and local regulations.
Conclusion
The reduction of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine to 2-(4-amino-3-methoxyphenyl)thiazol-4-amine is a fundamental transformation for the synthesis of valuable pharmaceutical intermediates. Both catalytic hydrogenation and metal-mediated reductions offer effective and reliable routes to the desired product. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. The protocols and comparative data presented in this application note provide a solid foundation for researchers to successfully perform this important chemical conversion.
References
- Sn2+ reduction. (n.d.). In WordPress.
-
Wikipedia. (2024). Reduction of nitro compounds. Retrieved March 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved March 2, 2026, from [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020, January 5). Science Primary Literature. Retrieved March 2, 2026, from [Link]
-
Reduction of nitroaromatic compounds in tin(II) chloride... (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved March 2, 2026, from [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018, October 16). Taylor & Francis Online. Retrieved March 2, 2026, from [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
-
Sodium dithionite mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2026, January 7). ResearchGate. Retrieved March 2, 2026, from [Link]
-
Material Safety Data Sheet. (n.d.). Retrieved March 2, 2026, from [Link]
-
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved March 2, 2026, from [Link]
-
Reduction of Nitro-Aromatics with Activated Iron. (n.d.). Retrieved March 2, 2026, from [Link]
-
Reduction of Nitroarenes with Sodium Dithionite. (1997). SciSpace. Retrieved March 2, 2026, from [Link]
-
Selective Reduction of Nitroarenes via Noncontact Hydrogenation. (2024, October 21). Journal of the American Chemical Society. Retrieved March 2, 2026, from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved March 2, 2026, from [Link]
-
Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal. Retrieved March 2, 2026, from [Link]
-
Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved March 2, 2026, from [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved March 2, 2026, from [Link]
-
ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved March 2, 2026, from [Link]
-
Safety data sheet. (2023, June 26). Retrieved March 2, 2026, from [Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025, August 6). RSC Publishing. Retrieved March 2, 2026, from [Link]
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Retrieved March 2, 2026, from [Link]
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017, September 4). ResearchGate. Retrieved March 2, 2026, from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved March 2, 2026, from [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Retrieved March 2, 2026, from [Link]
-
Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
- Continuous reduction process. (n.d.). Google Patents.
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Retrieved March 2, 2026, from [Link]
-
2-[4-(Hexadecyloxy)-3-methoxyphenyl]-1,3-benzothiazole. (n.d.). MDPI. Retrieved March 2, 2026, from [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14). Retrieved March 2, 2026, from [Link]
-
Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). PMC. Retrieved March 2, 2026, from [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved March 2, 2026, from [Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
-
Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 2, 2026, from [Link]
-
The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds. (2001, February 15). PubMed. Retrieved March 2, 2026, from [Link]
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
-
Catalytic hydrogenation of nitroarenes into different products via different routes. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
-
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved March 2, 2026, from [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Application Note: Preparation of Schiff Bases from 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Protocol and Mechanistic Guide.
Introduction and Chemical Rationale
Schiff bases (imines) derived from aminothiazoles are highly valued in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties[1]. While 2-aminothiazoles are ubiquitous in literature, the utilization of 4-aminothiazoles—specifically 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine —offers a unique scaffold for drug discovery.
This specific precursor, which is commercially accessible for high-purity research applications[2], presents distinct electronic characteristics. The 4-amino group on the thiazole ring is inherently less nucleophilic than aliphatic amines due to the electron-withdrawing nature of the heterocyclic system. Furthermore, the 2-aryl substituent contains a strongly electron-withdrawing nitro group and an electron-donating methoxy group. While separated from the 4-amino group by the thiazole core, this push-pull electronic system subtly attenuates the nucleophilicity of the amine. Consequently, the condensation of this amine with aromatic aldehydes requires optimized catalytic conditions to drive the equilibrium toward the azomethine (-N=CH-) product.
This application note details two self-validating, field-proven methodologies for synthesizing Schiff bases from 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine: a conventional acid-catalyzed reflux and a high-efficiency microwave-assisted protocol.
Mechanistic Insights: The Causality of Reaction Conditions
The formation of a Schiff base is a classic nucleophilic addition-elimination reaction. To overcome the reduced nucleophilicity of the 4-aminothiazole, the electrophilicity of the carbonyl carbon (from the reacting aldehyde) must be artificially enhanced.
The Role of Glacial Acetic Acid: A catalytic amount of glacial acetic acid is strictly required[3]. The causality here is a delicate pH balance (typically pH 4.5–5.5). If the environment is too acidic, the weakly basic 4-amino group becomes protonated, rendering it non-nucleophilic and halting the reaction. If it is too basic, the carbonyl oxygen is not protonated, and the weak nucleophile cannot attack the unactivated carbon. Acetic acid perfectly activates the aldehyde without sequestering the amine.
Following the nucleophilic attack, a tetrahedral hemiaminal intermediate is formed. The acid catalyst further facilitates the protonation of the hydroxyl group, transforming it into a superior leaving group (water), which is subsequently eliminated to yield the stable conjugated imine.
Mechanistic pathway of azomethine formation via acid-catalyzed condensation.
Experimental Protocols
The following protocols describe the condensation of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine with a standard aromatic aldehyde (e.g., 4-hydroxybenzaldehyde or 4-chlorobenzaldehyde).
Materials and Reagents
-
Amine: 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine (1.0 equivalent)
-
Aldehyde: Substituted benzaldehyde (1.0 to 1.1 equivalents)
-
Solvent: Absolute Ethanol (anhydrous is preferred to prevent imine hydrolysis)
-
Catalyst: Glacial Acetic Acid (Analytical grade)
-
TLC System: Silica gel 60 F254 plates; Eluent: Cyclohexane/Ethyl Acetate (80:20) or Methanol/Benzene (2:8)[4],[3].
Method A: Conventional Reflux Synthesis
Best for: Scalability and laboratories without microwave reactors.
-
Dissolution: In a 50 mL round-bottom flask, dissolve 0.01 mol of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine in 20 mL of absolute ethanol.
-
Addition: Add 0.01 mol of the chosen aromatic aldehyde to the stirring solution.
-
Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture in a water/oil bath at 75–80°C for 4 to 6 hours[3].
-
Monitoring: Monitor the reaction progress via TLC every hour. The disappearance of the starting amine spot validates the progression.
-
Precipitation: Once complete, concentrate the mixture slightly under reduced pressure and pour it into crushed ice/distilled water, or simply allow it to cool to 0–5°C overnight to induce crystallization.
-
Isolation: Filter the solid precipitate under a vacuum, wash with cold ethanol, and dry in a desiccator.
Method B: Microwave-Assisted Synthesis
Best for: Rapid library generation, higher yields, and green chemistry compliance.
Microwave irradiation directly couples with the polar solvent and reactants, rapidly overcoming the high activation energy required for the weakly nucleophilic 4-aminothiazole[4],[5].
-
Preparation: In a microwave-safe reaction vial, dissolve 0.001 mol of the amine and 0.001 mol of the aldehyde in 5–10 mL of absolute ethanol.
-
Catalysis: Add 1 drop of glacial acetic acid.
-
Irradiation: Seal the vial and subject it to microwave irradiation (200–400 W) for 5 to 10 minutes[4],[5]. Note: Program the reactor to maintain a temperature of ~80°C to prevent solvent over-pressurization.
-
Isolation: Allow the vial to cool to room temperature. The Schiff base typically precipitates directly from the solution upon cooling. Filter, wash with cold ethanol, and dry.
Purification
Regardless of the method, purify the crude Schiff base by recrystallization from hot ethanol or a benzene/ethanol mixture to remove unreacted aldehydes and trace amine precursors[4].
Comparative workflow for conventional reflux versus microwave-assisted synthesis.
Data Presentation and Validation
A self-validating protocol requires rigorous analytical checkpoints. The successful conversion of the primary amine to an imine is confirmed by distinct shifts in spectroscopic data.
Table 1: Comparative Reaction Metrics
| Parameter | Method A (Conventional Reflux) | Method B (Microwave-Assisted) |
| Reaction Time | 4 – 6 hours | 5 – 10 minutes |
| Energy Consumption | High (Continuous heating) | Low (Pulsed irradiation) |
| Typical Yield | 65% – 75% | 80% – 90% |
| Byproduct Formation | Moderate (Hydrolysis risk over time) | Low |
Table 2: Expected Spectroscopic Markers for Validation
To verify the structural integrity of the synthesized Schiff base, researchers should look for the following critical markers in FTIR and ¹H-NMR spectra:
| Analytical Technique | Precursor (Amine) Signal | Product (Schiff Base) Signal | Diagnostic Rationale |
| FTIR (KBr, cm⁻¹) | 3300 – 3150 (Broad, N-H stretch) | Absent | Confirms consumption of the primary amine group. |
| FTIR (KBr, cm⁻¹) | N/A | 1615 – 1690 (Sharp, C=N stretch) | Confirms the formation of the azomethine linkage. |
| ¹H-NMR (DMSO-d6, δ ppm) | ~5.8 – 6.5 (Singlet, 2H, -NH₂) | Absent | Loss of amine protons. |
| ¹H-NMR (DMSO-d6, δ ppm) | N/A | 8.2 – 8.8 (Singlet, 1H, -N=CH-) | Definitive proof of the imine proton environment. |
Note: The methoxy (-OCH₃) protons will consistently appear as a singlet around 3.8–3.9 ppm, and the thiazole ring proton (at position 5) typically appears as a singlet around 7.4–7.6 ppm. These serve as internal structural anchors during NMR analysis.
References
-
Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity SJPAS[Link]
-
Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies Indian Journal of Pharmaceutical Education and Research [Link]
-
Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method Neliti[Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities National Center for Biotechnology Information (PMC)[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
Case ID: SOL-NT-04 Compound Class: Nitro-Aryl Aminothiazoles Primary Solvent: Dimethyl Sulfoxide (DMSO) Support Tier: Senior Application Scientist[1]
The Diagnostic Matrix: Quick Troubleshooting
Identify your specific issue below to find the immediate root cause.
| Symptom | Probable Cause | Immediate Action |
| Solid never dissolves (even after vortexing) | High Crystal Lattice Energy | The nitro and thiazole groups create strong |
| Dissolves, then precipitates (within minutes/hours) | Hygroscopic "Crash Out" | DMSO absorbed atmospheric water.[1][2] Water acts as a potent anti-solvent for this lipophilic scaffold. Use fresh, anhydrous DMSO. |
| Solution turns dark/black over time | Oxidative Decomposition | Aminothiazoles are prone to oxidation in DMSO. Store under Nitrogen/Argon at -20°C. |
| Precipitates upon adding to buffer (PBS/Media) | Solubility Cliff | The "Oiling Out" effect.[1] The compound is insoluble in water. Optimize the dilution protocol (Step-wise dilution). |
Technical Deep Dive: The Science of Solvation
As a Senior Application Scientist, I often see researchers treat DMSO as a "magic bullet." For complex heterocycles like 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine , standard DMSO protocols often fail due to two competing thermodynamic factors:
A. The Lattice Energy Barrier
This molecule contains a nitro group (-NO₂) and a thiazole ring .[1]
-
Planarity: The molecule is likely planar, allowing the rings to stack like plates (
- stacking). -
Dipole Interactions: The nitro group is a strong electron withdrawer, creating a rigid electrostatic network in the crystal lattice. Result: The energy required to break the crystal lattice is higher than the solvation energy provided by "wet" or cold DMSO.
B. The "Water Anti-Solvent" Effect (Critical)
DMSO is aggressively hygroscopic.[2][3] At 20°C and 60% relative humidity, a droplet of DMSO can absorb enough water to increase its volume by 15% in just 20 minutes [1].[4]
-
Mechanism: Water molecules form strong hydrogen bond networks with DMSO, effectively "locking up" the solvent.
-
Impact: For a hydrophobic nitro-thiazole, even 0.1% water content can reduce solubility by 50% or trigger immediate precipitation [2].[1]
C. Chemical Instability Warning
Aminothiazoles are chemically reactive.[5][6] In DMSO, they can undergo spontaneous oxidation or dimerization, often signaled by a color change (yellow
Optimized Experimental Protocols
Protocol A: The "Anhydrous Standard" (For Stock Preparation)
Use this for creating stable 10mM - 50mM stocks.[1]
-
Preparation:
-
Dry the compound in a desiccator for 2 hours to remove surface moisture.
-
CRITICAL: Use a fresh bottle of Anhydrous DMSO (99.9%+, treated with molecular sieves).[1] Do not use the "lab bench" bottle.
-
-
Solvent Addition:
-
Energy Input (The "Pulse" Method):
-
Vortex vigorously for 30 seconds.
-
Sonicate in an ultrasonic water bath at 40°C (Max) for 10 minutes. Note: High heat (>60°C) risks decomposing the aminothiazole.[1]
-
-
Visual Check:
-
Hold vial against a light.[7] If "shimmering" or "swirling" lines persist, the compound is not fully dissolved (Schlieren effect). Sonicate for another 5 minutes.
-
-
Storage:
-
Aliquot immediately into amber glass vials.
-
Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol B: The "Step-Down" Dilution (For Biological Assays)
Use this when moving from DMSO stock to Aqueous Buffer (PBS/Media) to prevent crashing out.[1]
-
Do NOT add the 10mM stock directly to the media (e.g., 1µL stock into 1mL media). This creates a local "supersaturation zone" that triggers precipitation.
-
Intermediate Step:
-
Dilute the 10mM stock 1:10 in pure DMSO first
1mM working stock. -
Then, dilute the 1mM stock into the aqueous buffer with rapid mixing.
-
-
Limit: Ensure final DMSO concentration is <0.5% (or as tolerated by your cells).
Troubleshooting Logic Flow
The following decision tree outlines the logical steps to resolve insolubility for this specific compound class.
Caption: Logical workflow for troubleshooting nitro-aminothiazole solubility. Note the priority of "Fresh DMSO" over simple dilution.
References
-
Ziath Ltd. (2019).[1] The Effects of Water on DMSO and Effective Hydration Measurement.
-
BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on solubility of lipophilic compounds.[10]
-
Vifian, T. et al. (2021).[1] Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (Discusses aminothiazole decomposition in DMSO). ChemMedChem, 16(13).[1]
-
Gaylord Chemical. (2020).[1][11] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102.[1][11]
Sources
- 1. PubChemLite - N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine (C16H13N3O3S) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ziath.com [ziath.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
purification methods for 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
This technical guide addresses the purification of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine .
Phase 1: The "Isomer Trap" (Critical Diagnostics)
Before proceeding, you must verify the structural identity of your molecule. There is a frequent nomenclature confusion in thiazole chemistry between two isomers with vastly different stability profiles.
-
Target A (Literal Request): 2-Aryl-thiazol-4-amine . (Aryl group at C2, Amine at C4).[1][2]
-
Target B (Common Hantzsch Product): 2-Amino-4-arylthiazole .[4] (Amine at C2, Aryl group at C4).[1][2]
Diagnostic Workflow Use this decision tree to select the correct purification protocol.
Caption: Diagnostic logic to determine thiazole regiochemistry based on starting materials.
Protocol A: Purification of 2-Amino-4-arylthiazole (The Robust Isomer)
Applicable if you synthesized this via the Hantzsch reaction (Thiourea method).[4]
This isomer is basic (
The "Cleanup" Cycle (Acid-Base Extraction)
This method exploits the basicity of the 2-amino group to separate it from neutral impurities (starting ketone, tars).[4]
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Extraction: Extract with 10% HCl (aq) (
).-
Chemistry: The thiazole is protonated and moves to the aqueous layer. Neutral tars stay in EtOAc.
-
Observation: The aqueous layer may turn yellow/orange.
-
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc (
) to remove trapped organics. -
Neutralization: Cool the aqueous layer to 0°C. Slowly basify with 20% NaOH or Sat.
until pH 9-10.[4]-
Result: The product will precipitate as a solid or oil out.
-
-
Recovery: Extract the now-basic aqueous layer with EtOAc (
), dry over , and concentrate.
Crystallization Systems
If the acid-base product is still colored (red/brown instead of yellow), use these solvent systems:
| Solvent System | Ratio (v/v) | Procedure |
| Ethanol / Water | 9:1 to 5:1 | Dissolve in hot EtOH; add water dropwise until turbid.[4] Cool slowly. |
| Toluene / Hexane | 1:1 | Good for removing non-polar tars. |
| Acetone / Water | Varies | Effective if the nitro group causes high solubility in alcohols. |
Protocol B: Purification of 2-Aryl-thiazol-4-amine (The Fragile Isomer)
Applicable if you specifically synthesized the 4-amino isomer.[4]
WARNING: Do NOT use the acid-base extraction from Protocol A. The 4-aminothiazole moiety is an enamine equivalent.[4] Strong aqueous acid can hydrolyze the amine, yielding a thiazol-4-one (ketone) and ammonium salts.[4]
Non-Aqueous Workup
Avoid aqueous contact if possible. If an aqueous wash is necessary to remove salts, use saturated brine or mild bicarbonate (pH 8), never acid.
Chromatographic Purification
The free amine will interact strongly with the acidic silanols on silica gel, leading to streakiness and yield loss.
-
Stationary Phase: Neutral Alumina (Grade III) is preferred over Silica.[4]
-
If using Silica: You must "deactivate" the silica.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent.
-
Eluent Recommendation: 20-40% EtOAc in Hexanes.[4] The nitro group makes the molecule moderately polar; the methoxy group adds lipophilicity.
-
Recrystallization (The Gold Standard)
Since this isomer is sensitive, thermal stress should be minimized.
-
Recommended Solvent: Benzene (traditional) or Toluene (safer alternative).[4]
-
Method: Dissolve in minimum hot toluene. If insoluble material remains (likely inorganic salts), filter while hot. Add Cyclohexane or Heptane until persistent cloudiness appears. Refrigerate (4°C).
-
-
Anti-Solvent Precipitation:
-
Dissolve in minimal DCM (room temp).
-
Layer Hexanes or Pentane on top carefully.
-
Allow diffusion over 24 hours to grow crystals.
-
Troubleshooting & FAQs
Q1: My product is a dark red oil/tar instead of a yellow solid. What happened?
-
Cause: Nitro-aromatics often darken due to trace azo-impurities formed via reduction or oxidation.[4]
-
Fix:
-
Dissolve the oil in Ethanol.
-
Add Activated Charcoal (10% w/w).
-
Reflux for 15 mins and filter through Celite.
-
Recrystallize the filtrate.[5]
-
Q2: I see a new peak in NMR at
-
Diagnosis: If you have the 4-amino isomer, you likely hydrolyzed it to the thiazolone (OH/NH tautomer). This process is irreversible.
-
Prevention: Switch to Protocol B (Neutral Alumina chromatography).
Q3: How do I remove unreacted Thioamide (Starting Material)?
-
Issue: Thioamides are structurally similar to the product and co-crystallize.
-
Solution:
-
Chemical Wash:[4] Thioamides are susceptible to oxidation. Washing the organic phase with mild Sodium Hypochlorite (Bleach) can convert the thioamide to a nitrile or amide, which has vastly different polarity and can be separated by column chromatography. Note: Test on a small scale first to ensure the thiazole ring is not oxidized.
-
Q4: Can I turn it into a salt for stability?
-
Yes. The Hydrobromide (HBr) or Hydrochloride (HCl) salts are generally more stable than the free base.
-
Method: Dissolve free base in dry Ether or Dioxane. Bubble dry HCl gas or add 4M HCl in Dioxane. Filter the precipitate immediately to avoid hydrolysis.
References
-
Hantzsch Thiazole Synthesis (General Mechanism & Isomers)
- Source: US Patent 3939172A (1976). "4-Aminothiazole and method of preparation." (Explains the lability of the 4-isomer).
- Purification of Aminothiazoles (Chromatographic Techniques)
-
Synthesis of 2-amino-4-arylthiazoles (Methodology)
Sources
Technical Support Center: Overcoming Low Yields in 4-Aminothiazole Synthesis
Welcome to the Application Scientist Support Portal. Synthesizing the 4-aminothiazole core is notoriously challenging compared to its 2-amino counterpart. This guide is designed for drug development professionals and synthetic chemists to troubleshoot low yields, bypass degradation pathways, and optimize reaction conditions using field-proven methodologies.
Part 1: Core FAQs – The "Why" Behind Low Yields
Q: Why does my standard Hantzsch synthesis yield 2-aminothiazole instead of the 4-amino isomer?
A: The classic Hantzsch synthesis involves the condensation of an
Q: I successfully isolated free 4-aminothiazole, but it degraded into a complex, water-soluble mixture within hours. What happened? A: You are observing the inherent thermodynamic instability of the 4-aminothiazole nucleus. Unlike 2-aminothiazole, which is stabilized by amidine-like resonance, the 4-amino isomer lacks this resonance stabilization.[1]. This imine is highly susceptible to nucleophilic attack by water, leading to irreversible hydrolysis into an inactive thiazol-4(5H)-one, followed by complete ring cleavage into unknown water-soluble products[1].
Figure 1: Aqueous degradation pathway of 4-aminothiazole via tautomerization and hydrolysis.
Part 2: Troubleshooting Workflows & Protocols
Depending on your target molecule, you must choose a synthetic route that either protects the fragile free amine or bypasses it entirely by forming a stable derivative.
Figure 2: Decision matrix for selecting the optimal 4-aminothiazole synthesis workflow.
Workflow A: The Protection-Hydrolysis Strategy (For Free 4-Aminothiazole)
Mechanistic Rationale: To isolate the free amine, you must suppress tautomerization during synthesis.[2]. The critical failure point for most researchers is the final deprotection step; if the temperature exceeds 40°C, the newly liberated 4-aminothiazole ring hydrolyzes instantly[2].
Step-by-Step Protocol:
-
Hydrogenation: Dissolve 2-bromo-4-trifluoroacetamidothiazole in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst.
-
Dehalogenation: React in a Parr shaker under a low-pressure hydrogen atmosphere at room temperature (20–25°C) until hydrogen uptake ceases. Filter through Celite to remove the catalyst and concentrate the filtrate to yield 4-trifluoroacetamidothiazole.
-
Alkaline Hydrolysis (Critical Step): Suspend the intermediate in an aqueous medium. Slowly add 5% NaOH or KOH.
-
Temperature Control: Maintain the reaction strictly between 30°C and 35°C for 4 to 8 hours. Self-Validation: Monitor via TLC; do not allow the reaction to heat up, as thermal energy will drive the hydrolysis of the thiazole core[2].
-
Isolation: Immediately cool the vessel with an ice bath. Neutralize carefully to pH 7.0, filter the precipitated free 4-aminothiazole, and air-dry immediately to minimize aqueous exposure.
Workflow B: The Alkoxythiocarbonylcyanamide Route (For Stable Derivatives)
Mechanistic Rationale: If your downstream application permits a substituted 4-amino group, bypass the unstable free amine entirely.
, preventing tautomerization[3].Step-by-Step Protocol:
-
Primary Condensation: In a round-bottom flask, combine potassium methyl cyanimidodithiocarbonate (1.0 equiv.) and a 2-halo-N-arylacetamide (1.0 equiv.) in absolute ethanol.
-
Initial Heating: Reflux the mixture for 1.5 to 2 hours. Self-Validation: The solution will change color as the sulfur displaces the halide via an SN2 attack.
-
Base-Promoted Cyclization: Add triethylamine (2.0 equiv.) directly to the reaction mixture.
-
Secondary Reflux: Continue refluxing for an additional 4 to 8 hours. The base neutralizes the generated acid and catalyzes the intramolecular cyclization of the cyano group with the amide carbon.
-
Purification: Cool the mixture to room temperature. Filter the resulting solid and recrystallize from ethanol to yield the stable 4-amino-5-carboxamide thiazole derivative[3].
Part 3: Quantitative Data & Method Comparison
Use the following table to benchmark your expected yields and assess the stability profile of your target compound before initiating synthesis.
| Synthetic Route | Target Compound | Typical Yield | Stability Profile | Key Limitation |
| Direct Hantzsch | 2-Aminothiazole | 75–90% | Highly Stable | Regioselectivity prevents 4-amino formation. |
| Trifluoroacetamide Hydrolysis | Free 4-Aminothiazole | 50–60% | Highly Unstable (Aqueous) | Requires strict temperature control (<40°C). |
| Cyanimidodithiocarbonate Condensation | 4-Aminothiazole Derivatives | 40–84% | Stable (Conjugated) | Yields substituted derivatives only; no free amine. |
References
- US Patent 3939172A - 4-Aminothiazole Source: Google Patents URL
-
Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL:[Link]
-
Studies of Cyanamide Derivatives. Part 109. A Convenient Method for Preparation of 4-Aminothiazole Compounds from Alkoxythiocarbonylcyanamide Salts Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]
Sources
Technical Support Center: Recrystallization of Nitro-Substituted Thiazoles
Status: Active Department: Chemical Process R&D / Purification Support Subject: Optimization of Solvent Systems for Nitro-Thiazole Derivatives Last Updated: March 2026
Executive Summary & Solvent Selection Matrix
The Challenge: Nitro-substituted thiazoles (e.g., 2-amino-5-nitrothiazole, Nitazoxanide) present a unique purification paradox. The thiazole ring is electron-deficient, and the nitro group increases polarity and thermal instability. These compounds often suffer from "oiling out" due to low melting points relative to solvent boiling points, or decomposition (darkening) upon prolonged heating.
The Solution: Successful recrystallization requires a solvent system that balances high polar solubility with a sufficient temperature differential to induce nucleation, while remaining below the decomposition threshold of the nitro group (
Master Solvent Selection Table
| Compound Class | Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | System Type | Recommended For |
| 2-Amino-5-nitrothiazole | Ethanol (95% or Abs.) | Water | Binary | Standard Purity. Most common method. High yield, moderate purity. |
| Methanol | - | Single | High Purity. Good for removing colored impurities; lower boiling point reduces decomposition risk. | |
| Glacial Acetic Acid | Water | Binary | Scale-Up. Excellent for very crude material, but requires careful pH neutralization of waste. | |
| Nitazoxanide | DMF or DMSO | Methanol or Ethanol | Binary | Final API. Critical for controlling polymorphs. Dissolve in DMF, precipitate with alcohol. |
| Ethyl Acetate | Hexanes | Binary | Intermediate Purity. Good for removing non-polar byproducts. | |
| Lipophilic Derivatives | Acetone | Water | Binary | General Purpose. Low boiling point ( |
| Highly Insoluble | DMF (Dimethylformamide) | Water | Binary | Last Resort. For high-melting derivatives. Warning: Hard to dry product. |
Standard Operating Procedure (SOP)
Protocol ID: NT-REC-05 Title: Binary Solvent Recrystallization of Thermally Sensitive Nitro-Thiazoles
Workflow Logic (Graphviz)
Caption: Figure 1. Optimized binary solvent workflow emphasizing thermal control to prevent nitro-group degradation.
Detailed Step-by-Step
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "Good Solvent" (e.g., Ethanol) and heat to near boiling. Crucial: Do not heat to dryness. Nitro compounds can be shock-sensitive when dry and hot.
-
Hot Filtration (Mandatory): Nitro-thiazole synthesis often yields black, tarry insoluble byproducts. Filter the hot solution through a pre-warmed funnel/fluted filter paper to remove these.
-
The "Cloud Point": Maintain the filtrate at a boil. Add the "Anti-Solvent" (e.g., Water) dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of the Good Solvent to make it clear again.
-
-
Nucleation & Cooling: Remove from heat. Allow to cool to room temperature undisturbed.
-
Note: Rapid cooling here causes "oiling out" (see Troubleshooting).
-
-
Harvest: Cool in an ice bath (
) for 30 minutes. Filter under vacuum. Wash cake with cold Anti-Solvent.
Troubleshooting Center (FAQs)
Issue 1: "My product is oiling out (forming liquid droplets) instead of crystals."
Diagnosis: This is the most common failure mode for nitro-thiazoles.[1] It occurs when the solute separates as a liquid phase before it crystallizes, usually because the saturation temperature is above the melting point of the solvated solid.[2]
Corrective Actions:
-
The "Re-Dissolve" Method: Re-heat the mixture until the oil dissolves.[3] Add a small amount (5-10%) more of the Good Solvent. This lowers the saturation temperature, hopefully below the oiling-out point.[3]
-
Seeding: Add a "seed crystal" of pure product at the temperature just above where oiling usually starts. This provides a template for the lattice.
-
Vigorous Agitation: Sometimes, stirring vigorously during the cooling phase can force the oil droplets to solidify, though this may yield amorphous powder rather than needles.
Issue 2: "The solution turned dark red/black during heating."
Diagnosis: Thermal decomposition. Nitro groups on heteroaromatic rings are labile. You likely exceeded the thermal stability of the compound.
Corrective Actions:
-
Switch Solvents: Move to a lower-boiling solvent (e.g., Acetone or Methanol instead of Ethanol/DMF).
-
Activated Charcoal: If the product is still recoverable, re-dissolve in hot solvent, add activated charcoal (1-2% by weight), stir for 5 mins, and hot filter. This removes the colored decomposition products.
Issue 3: "I have low recovery yield."
Diagnosis: The compound is likely too soluble in the solvent system even at cold temperatures, or the anti-solvent ratio is incorrect.
Corrective Actions:
-
Adjust Ratio: Increase the proportion of Anti-Solvent.
-
Salting Out: If using an aqueous binary system (Ethanol/Water), add Sodium Chloride to the aqueous phase to increase the ionic strength, forcing the organic thiazole out of solution.
Advanced Logic: Troubleshooting Decision Tree
Caption: Figure 2. Decision logic for common recrystallization failures in nitro-thiazole chemistry.
Safety & Compliance (Critical)
-
Explosion Hazard: Nitro-substituted heterocycles are energetic materials.[3] NEVER heat these compounds to dryness in an open flask using a heat gun or open flame. Always use a water bath or oil bath with temperature control.[3]
-
Toxicity: Many 2-amino-5-nitrothiazole derivatives are suspected carcinogens or reproductive toxins (e.g., Niridazole). Handle all solids in a fume hood or glovebox.
-
Waste Disposal: Aqueous waste from these recrystallizations (especially those containing DMF or Acetic Acid) must be segregated as "Halogenated/Hazardous Organic Waste" and not poured down the drain.
References
-
BenchChem. (2025).[3][4] Troubleshooting Common Issues in Nitrothiazole Synthesis. Retrieved from
-
Suresh, K., et al. (2015). Cocrystals and alloys of nitazoxanide: enhanced pharmacokinetics. Royal Society of Chemistry. Retrieved from
-
Patent CN103159697A. (2013). Method for preparing nitazoxanide.[5] Google Patents. Retrieved from
-
University of York. (2024). Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs. Retrieved from
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from
Sources
Technical Support Center: Preventing Oxidation of Thiazol-4-amine Derivatives
Welcome to the dedicated technical support hub for the synthesis, handling, and storage of thiazol-4-amine derivatives. While these highly electron-rich heterocycles are invaluable building blocks in drug discovery and peptidomimetic design, their inherent sensitivity to atmospheric oxygen and reactive oxygen species (ROS) presents significant experimental challenges. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compounds.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why do my thiazol-4-amine derivatives rapidly turn dark brown upon storage or during synthesis?
A1: Thiazol-4-amines are exceptionally electron-rich. The amino group at the C4 position strongly donates electron density into the thiazole
Q2: Can I use standard aqueous workups for these compounds? A2: It is highly discouraged unless the aqueous phase is thoroughly degassed. Dissolved oxygen in water accelerates the formation of N-oxides and subsequent radical propagation. While oxidation of thiazoles can theoretically occur on both the nitrogen and the sulfur atom, 3 or act as N-oxides in disguise, leading to rapid hydrolytic ring cleavage[3]. Always use strictly anhydrous, degassed solvents and perform workups under an inert argon atmosphere.
Q3: During solid-phase peptide synthesis (SPPS), my thiazol-4-amine building block degrades upon cleavage or oxidation steps. How do I prevent this? A3: Thiazole cores are highly sensitive to strong oxidants used in standard SPPS. Reagents like mCPBA can 4 alongside target residues[4]. To troubleshoot this, avoid using unprotected amino acids during oxidation steps, substitute mCPBA with milder, site-specific oxidants, and perform resin cleavage under reductive conditions (e.g., adding ethanedithiol or triisopropylsilane as carbocation/radical scavengers).
Section 2: Oxidation Pathway Visualization
Understanding the logical flow of degradation is critical for implementing the correct preventative measures. The diagram below illustrates the radical-mediated breakdown of the thiazol-4-amine core and where specific interventions halt the process.
Mechanistic pathway of thiazol-4-amine oxidation and targeted prevention strategies.
Section 3: Quantitative Stability Data
The following table summarizes the quantitative impact of various storage conditions and antioxidant additives on the stability of isolated 4-aminothiazole derivatives.
| Storage Condition | Antioxidant Additive | Atmosphere | Temp (°C) | Half-Life ( | Purity at 30 Days (HPLC) | Visual Observation |
| Ambient Air | None | Air | 25 | < 3 Days | < 40% | Dark brown, viscous oil |
| Refrigerated | None | Air | 4 | 14 Days | 65% | Yellow-brown crystals |
| Inert Gas | None | Argon | -20 | > 6 Months | 95% | Off-white powder |
| Antioxidant Doped | 0.1 mol% BHT | Air | 25 | 45 Days | 88% | Pale yellow powder |
| Optimized System | 0.1 mol% BHT | Argon | -20 | > 2 Years | > 99% | Pure white crystals |
Section 4: Self-Validating Experimental Protocols
Protocol 1: Degassing Solvents and Inert-Atmosphere Handling
Causality: Dissolved oxygen acts as the primary initiator for the abstraction of an electron from the electron-rich C4-amino group. Removing dissolved
-
Solvent Preparation: Transfer the required volume of your reaction solvent (e.g., DCM, THF, or Methanol) into a heavy-walled Schlenk flask.
-
Freeze-Pump-Thaw (3 Cycles):
-
Submerge the flask in liquid nitrogen until the solvent is completely frozen solid.
-
Open the flask to a high vacuum (
Torr) for 5 minutes to evacuate the headspace. -
Close the vacuum valve and thaw the solvent in a room-temperature water bath to release dissolved gases.
-
Repeat this process for a total of three cycles.
-
-
Reaction Setup: Backfill the Schlenk flask with ultra-high purity (UHP) Argon. Transfer the thiazol-4-amine derivative into the reaction vessel inside an argon-filled glovebox to prevent surface oxidation.
-
Self-Validation Check: To ensure complete degassing, observe the solvent during the final thaw cycle. If no gas bubbles evolve from the liquid as it thaws, the solvent is fully degassed and safe for use.
Protocol 2: Antioxidant-Stabilized Storage Formulation
Causality: Even trace oxygen introduced during handling can initiate radical cascades over time. Butylated hydroxytoluene (BHT) acts as a sacrificial hydrogen donor, neutralizing the transient nitrogen-centered radicals before irreversible S-radical rearrangement occurs.
-
Preparation: Dissolve the purified thiazol-4-amine derivative in a minimal amount of strictly degassed ethyl acetate.
-
Doping: Add 0.1 mol% of BHT relative to the total molarity of the thiazole compound.
-
Crystallization: Layer the solution with degassed hexanes and cool to -20°C to induce crystallization.
-
Isolation: Filter the crystals under a blanket of argon, dry under vacuum, and store in amber glass vials (to prevent photo-induced radical initiation) backfilled with argon at -20°C.
-
Self-Validation Check: Dissolve a small aliquot of the stored crystals in degassed methanol after 24 hours and run a TLC. A single, crisp spot (visualized under 254 nm UV) with absolutely no baseline streaking confirms the prevention of oxidative dimerization.
References[2] Antioxidant activity of an aminothiazole compound: Possible mechanisms - ResearchGate. View Source[3] Product Class 17: Thiazoles - Thieme E-Books & E-Journals. View Source[1] Cas no 96-50-4 (Aminothiazole) - Chem960. View Source[4] Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PMC. View Source
Sources
Technical Support Center: Purification of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and procedural support for researchers encountering challenges with the purification of crude 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine. Our focus is on delivering practical, field-tested solutions grounded in established chemical principles to help you achieve the desired purity and yield for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine in a direct question-and-answer format.
Q1: My crude product is a dark, intractable oil instead of a solid. How should I proceed?
Potential Causes:
-
High Impurity Load: The presence of significant amounts of unreacted starting materials, solvent residue, or low-melting point by-products can depress the melting point of the mixture, resulting in an oil.
-
Product Degradation: The compound, containing both nitro and amine functionalities, may be susceptible to degradation under certain reaction or workup conditions (e.g., excessive heat, strong acidic/basic conditions).
Recommended Solutions:
-
Initial Solvent Trituration: Before attempting more complex purification, try triturating the oil with a non-polar solvent in which the desired product has minimal solubility, such as hexanes or diethyl ether. This can often induce precipitation of the product while dissolving non-polar impurities.
-
Aqueous Wash: Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Perform aqueous washes to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, followed by a brine wash to aid in phase separation.
-
Proceed to Chromatography: If the above steps fail to yield a solid, the most direct path forward is purification by column chromatography. The oil can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
Q2: My TLC analysis shows multiple spots. How do I choose the best purification method?
Potential Causes:
-
The spots could represent unreacted starting materials, intermediates, or various side-products from the synthesis. The polarity and separation of these spots are key to determining the strategy.
Recommended Solutions:
-
Analyze Spot Separation (ΔRf):
-
Well-Separated Spots (ΔRf > 0.2): If the spot corresponding to your product is well-separated from the impurities, flash column chromatography is the most effective method for isolating the pure compound.[1]
-
Closely-Spaced Spots (ΔRf < 0.2): If impurities are very close to the product spot, a high-efficiency separation is needed. This may involve using a less polar solvent system in column chromatography to improve separation or considering preparative HPLC for high-purity requirements.[2]
-
Streaking Spots: Streaking on the TLC plate often indicates that the compound is highly polar or acidic/basic, interacting strongly with the silica gel. Adding a small amount of a modifier to the mobile phase, such as 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve this issue.[3]
-
-
Consider Recrystallization: If you have a solid crude product and TLC indicates one major product spot with minor impurities, recrystallization can be an efficient and scalable purification method.[4] The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Q3: I attempted recrystallization, but my yield is very low, or the product "oiled out." What went wrong?
Potential Causes:
-
Low Yield:
-
The chosen solvent was too good; the product remained partially soluble even at low temperatures.
-
Too much solvent was used during dissolution.
-
Premature crystallization occurred during a hot filtration step.
-
-
Oiling Out:
Recommended Solutions:
-
For Low Yield:
-
Solvent System Optimization: Test a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, then slowly add a "poor" solvent (e.g., water, hexanes) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.
-
Concentrate the Mother Liquor: After filtering your crystals, try concentrating the remaining solution (the mother liquor) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
-
For Oiling Out:
-
Re-heat the solution to re-dissolve the oil.
-
Add more of the "good" solvent to lower the saturation point.
-
Allow the flask to cool very slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature overnight) to promote proper crystal growth.[5]
-
Q4: After column chromatography, my fractions are still impure, or the product won't elute from the column.
Potential Causes:
-
Impure Fractions:
-
The column was overloaded with crude material.
-
The solvent polarity was increased too quickly during elution.
-
The chosen solvent system does not provide adequate separation.
-
-
Product Stuck on Column:
-
The compound is highly polar and is irreversibly adsorbing to the silica gel.
-
The solvent system is not polar enough to elute the compound.
-
Recommended Solutions:
-
Improve Separation:
-
Rule of Thumb: Aim for an Rf value of ~0.3 for your target compound in the chosen TLC solvent system for good separation on a column.
-
Use a Gradient: Start with a low-polarity mobile phase (e.g., 100% hexanes or DCM) and gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol). This provides better separation between compounds of differing polarities.
-
-
Improve Elution:
-
If the product is stuck, a more polar solvent system is required. A common mobile phase for polar amines is a mixture of Dichloromethane/Methanol.
-
If simple solvent polarity increases fail, add a modifier. For a basic amine like this, adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase can neutralize acidic sites on the silica gel, reducing tailing and improving elution.[6]
-
Section 2: Analytical & Purification Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This is the first step to assess the purity of your crude material and to develop a solvent system for column chromatography.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Mobile Phase (see table below)
-
UV lamp (254 nm)
-
Visualization agent (optional, e.g., potassium permanganate stain)
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or DCM).
-
Using a capillary, spot a small amount of the solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the chosen mobile phase.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The aromatic nature of the compound should make it visible at 254 nm.[2]
-
Circle the spots with a pencil and calculate the Retention Factor (Rf) for each spot.
Table 1: Suggested TLC Mobile Phase Systems
| System No. | Solvents | Ratio (v/v) | Polarity | Notes |
| 1 | Hexane : Ethyl Acetate | 1:1 | Medium | A good starting point for many organic compounds. |
| 2 | Dichloromethane : Methanol | 95:5 | Medium-High | Effective for more polar compounds like amines. |
| 3 | Ethyl Acetate | 100% | High | Use if the compound shows low Rf in System 1. |
| 4 | Hexane : Ethyl Acetate + 1% Triethylamine | 1:1 | Medium (Modified) | Add triethylamine to reduce streaking of the amine. |
Protocol 2: Flash Column Chromatography
This is the preferred method for separating compounds with different polarities.
Workflow Diagram: Purification by Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Procedure:
-
Select Solvent System: Based on your TLC analysis, choose a mobile phase that gives your product an Rf of approximately 0.3.
-
Pack the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with silica gel slurried in the initial, least polar mobile phase. Allow it to pack evenly without air bubbles. Add another layer of sand on top.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel and add the resulting powder to the top of the column (dry loading). Dry loading is often preferred for better resolution.
-
Elute and Collect: Carefully add the mobile phase to the top of the column. Using gentle pressure (flash chromatography), force the solvent through the column. Begin collecting fractions. If using a gradient, slowly increase the polarity of the mobile phase to elute your compound.
-
Analyze Fractions: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the fractions containing only the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
This method is ideal for purifying solid crude material when impurities have different solubility profiles from the product.
Procedure:
-
Choose a Solvent: Select a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Based on similar structures, ethanol or a mixture of ethanol and water is a promising starting point.
-
Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorize (if necessary): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.[5]
-
Crystallize: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolate and Dry: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals completely.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine? A: Pure aminothiazole derivatives are typically crystalline solids, often yellow or orange in color due to the nitrophenyl group. The melting point of a related compound, 2-Amino-4-(4-nitrophenyl)thiazole, is reported in the range of 157-160 °C.[7] Your compound's melting point may differ, but a sharp melting range (e.g., within 1-2 °C) is a good indicator of high purity.
Q: How should I store the purified compound? A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[8] Aromatic amines and nitro compounds can be light-sensitive.
Q: Are there any specific safety precautions I should take? A: Yes. Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[8] The toxicological properties of this specific compound may not be fully characterized, so it should be handled with care.
Q: Could my compound be forming N-nitrosamine impurities? A: N-nitrosamines are a class of mutagenic impurities that can form from the reaction of a secondary or tertiary amine with a nitrosating agent.[9] While less common with primary amines, it's a possibility under certain conditions. For instance, using ammonium hydroxide with acetonitrile in HPLC mobile phases has been reported to cause on-column nitrosation of amine analytes.[6] If you are using LC-MS for analysis and see unexpected masses, this is a potential, though unlikely, side reaction to consider.
Troubleshooting Decision Tree
Caption: Decision tree for selecting a purification strategy.
References
-
Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one. SciELO South Africa. Available at: [Link]
- Ghosh, A., et al. (2014). A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
(n.d.). Supplementary Information. Rsc.org. Available at: [Link]
- Al-Amiery, A. A. (2016). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Al-Nahrain University, 19(1), 109-117.
-
ResearchGate (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. Available at: [Link]
-
NIST (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. NIST WebBook. Available at: [Link]
-
ResearchGate (n.d.). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. Available at: [Link]
-
PubChemLite (n.d.). N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine. Available at: [Link]
-
(n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
Myers, D. P., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A, 1319, 57-64. Available at: [Link]
-
EPFL (n.d.). TLC Visualization Reagents. Available at: [Link]
- Google Patents (n.d.). WO 2015/155664 Al.
- Stolpovskaya, N. V., et al. (2022). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Arkivoc, 2022(ii), 130-139.
-
Bioanalysis Zone (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product. Available at: [Link]
-
PubMed (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(4), 255-261. Available at: [Link]
- Google Patents (n.d.). RU2765005C1 - Method for producing 2-(methylthio)-4-(4-nitrophenyl)-6-ethyl-1,3,5-triazine.
- Der Pharma Chemica (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 8(19), 1-7.
-
(n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC. Available at: [Link]
-
Chem-Impex (n.d.). 2-Amino-4-(3-nitrophenyl)thiazole. Available at: [Link]
-
Scribd (n.d.). TLC Analysis of Analgesic Drugs. Available at: [Link]
-
ResearchGate (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Available at: [Link]
-
SIELC Technologies (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Available at: [Link]
-
PubChemLite (n.d.). N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide. Available at: [Link]
- de Souza, A. C. G., et al. (2023). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega.
-
MDPI (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Molecules, 29(9), 2167. Available at: [Link]
-
Morcoss, M. M., et al. (2017). Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities. Journal of Chromatographic Science, 55(7), 765-771. Available at: [Link]
- Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies.
-
ResearchGate (n.d.). (PDF) N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. Available at: [Link]
- MDPI (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Molbank, 2021(2), M1231.
- Nanomedicine Research Journal (2021). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 6(3), 256-264.
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(4-硝基苯基)-1,3-噻唑-2-胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and a detailed comparison of the predicted 13C NMR chemical shifts for 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine , a molecule of interest in medicinal chemistry. In the absence of a direct experimental spectrum in publicly available literature, this guide leverages empirical data from structurally related compounds to provide a robust and scientifically grounded prediction.
The structural complexity of the target molecule, featuring a substituted phenyl ring appended to a thiazol-4-amine core, presents a compelling case study in understanding the interplay of electronic effects on 13C NMR chemical shifts. The electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl ring, coupled with the heterocyclic thiazole system, create a unique electronic environment for each carbon atom. This guide will dissect these influences to provide a comprehensive understanding of the molecule's spectral characteristics.
Predicted and Comparative 13C NMR Data
The following table presents the predicted 13C NMR chemical shifts for 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine. These predictions are derived from a comparative analysis of experimental data from key structural fragments: 2-methoxy-4-nitroaniline and various 2-amino-4-phenylthiazole derivatives. The rationale for these assignments is discussed in the subsequent section.
| Carbon Atom | Predicted Chemical Shift (ppm) | Comparative Chemical Shift Data (ppm) |
| Thiazole Ring | ||
| C2 | ~169 | 2-Amino-4-phenylthiazole: ~168.8 ppm |
| C4 | ~151 | 2-Amino-4-phenylthiazole: ~150.3 ppm |
| C5 | ~103 | 2-Amino-4-phenylthiazole: ~102.0 ppm |
| Phenyl Ring | ||
| C1' | ~128 | Substituted Phenyls: Highly variable |
| C2' | ~112 | 2-Methoxy-4-nitroaniline: C6 ~110 ppm |
| C3' | ~154 | 2-Methoxy-4-nitroaniline: C2 ~153 ppm |
| C4' | ~142 | 2-Methoxy-4-nitroaniline: C4 ~141 ppm |
| C5' | ~118 | 2-Methoxy-4-nitroaniline: C5 ~117 ppm |
| C6' | ~125 | 2-Methoxy-4-nitroaniline: C1 ~138 ppm |
| Methoxy Group | ||
| -OCH3 | ~57 | 2-Methoxy-4-nitroaniline: ~56 ppm |
Rationale for Chemical Shift Assignments: A Mechanistic Perspective
The prediction of the 13C NMR chemical shifts for 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine is grounded in the fundamental principles of NMR spectroscopy, where the chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment.
Thiazole Moiety:
The chemical shifts of the thiazole ring carbons are primarily influenced by the nitrogen and sulfur heteroatoms and the amino group at the C4 position.
-
C2: This carbon, situated between two heteroatoms (N and S), is expected to be the most deshielded carbon in the thiazole ring, with a predicted chemical shift of around 169 ppm. This is consistent with the experimental value of ~168.8 ppm observed for C2 in 2-amino-4-phenylthiazole.
-
C4: The carbon bearing the amino group is also significantly deshielded due to the electronegativity of the attached nitrogen. Its predicted chemical shift is approximately 151 ppm, drawing a parallel to the ~150.3 ppm shift in 2-amino-4-phenylthiazole.
-
C5: This carbon is the most shielded in the thiazole ring, with an expected chemical shift of about 103 ppm. The experimental value for the corresponding carbon in 2-amino-4-phenylthiazole is ~102.0 ppm.
Substituted Phenyl Ring:
The chemical shifts of the phenyl ring carbons are modulated by the combined inductive and resonance effects of the methoxy and nitro substituents, as well as the thiazole ring itself.
-
C1': The ipso-carbon, directly attached to the thiazole ring, will have its chemical shift influenced by the electronic nature of the heterocyclic system. Its predicted value is around 128 ppm.
-
C3' and C4': The carbons bearing the methoxy and nitro groups, respectively, are expected to be significantly deshielded. C3', attached to the electron-donating but also electronegative oxygen of the methoxy group, is predicted around 154 ppm. C4', bearing the strongly electron-withdrawing nitro group, is predicted to be at approximately 142 ppm.
-
C2', C5', and C6': The remaining phenyl carbons will experience a combination of ortho, meta, and para effects from the substituents. C2' and C6' are ortho and para to the methoxy group, respectively, and would be expected to be shielded. However, their proximity to the nitro group and the thiazole ring will lead to a complex interplay of effects, resulting in the predicted shifts.
Experimental Protocols
To acquire high-quality 13C NMR data for compounds such as 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine, a standardized and carefully executed experimental protocol is essential.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3) are common choices for similar aromatic and heterocyclic compounds.
-
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
NMR Instrument Parameters
The following are typical acquisition parameters for 13C NMR of small organic molecules on a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.
-
Spectrometer Frequency: 100 MHz for 13C nuclei.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for most carbons.
-
Pulse Angle: A 30-degree pulse angle is often used to allow for a shorter relaxation delay.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient.
-
Temperature: Experiments are typically conducted at room temperature (298 K).
Figure 2. Chemical structure of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine with carbon numbering.
Conclusion
This comparative guide provides a detailed and scientifically reasoned prediction of the 13C NMR chemical shifts for 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine. By leveraging experimental data from analogous structures and applying fundamental principles of NMR spectroscopy, researchers can gain valuable insights into the spectral characteristics of this and similar molecules. The provided experimental protocols offer a practical framework for obtaining high-quality 13C NMR data, which is indispensable for the unambiguous structural confirmation of novel compounds in the field of drug discovery and development.
References
-
Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the.... (n.d.). ResearchGate. Retrieved from [Link]
-
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved from [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
2-Amino-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
2-Amino-4-(4-nitrophenyl)thiazole. (n.d.). NIST WebBook. Retrieved from [Link]
Comprehensive FTIR Characterization Guide: 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine . This document is structured to serve as a primary reference for analytical validation during synthesis and quality control.
Executive Summary: Molecular Identity & Analytical Context
2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine (CAS: 2442597-65-9) is a functionalized heteroaromatic compound often synthesized as a scaffold for kinase inhibitors or antimicrobial agents. Its structure combines an electron-withdrawing nitro-aryl motif with an electron-rich 4-aminothiazole core.
This guide focuses on the diagnostic performance of FTIR spectroscopy for this molecule. Unlike NMR, which quantifies hydrogen/carbon environments, FTIR provides a rapid "molecular fingerprint" essential for verifying the formation of the thiazole ring and the integrity of the nitro/methoxy substituents during synthesis.
Structural Breakdown for Spectral Assignment
-
Core Scaffold: 1,3-Thiazole ring (C=N, C-S bonds).[1]
-
Key Functional Group 1: Primary Amine (
) at position 4. -
Key Functional Group 2: Nitro group (
) at position 4 of the phenyl ring. -
Key Functional Group 3: Methoxy group (
) at position 3 of the phenyl ring.
Characteristic Peak Assignment (The Molecular Fingerprint)[2]
The following table details the critical absorption bands. These values are derived from standard heteroaromatic correlation tables and validated against analogous nitro-aryl thiazole systems.
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Primary Amine ( | N-H Stretching (Asym/Sym) | 3450 – 3250 | Medium | Appears as a distinct doublet . Critical for confirming the 4-amino substitution. |
| Aromatic C-H | C-H Stretching | 3100 – 3000 | Weak | Just above 3000 |
| Aliphatic C-H (Methoxy) | C-H Stretching | 2980 – 2850 | Weak-Med | Distinct peaks below 3000 |
| Thiazole Ring | C=N Stretching | 1630 – 1590 | Strong | The "breathing" mode of the heterocycle. Often the sharpest peak in the double-bond region. |
| Amine ( | N-H Bending (Scissoring) | 1650 – 1620 | Medium | Can overlap with ring C=C/C=N; usually broader than ring modes. |
| Nitro ( | Asymmetric Stretching | 1550 – 1510 | Strong | Highly characteristic. Confirms the presence of the nitro group. |
| Nitro ( | Symmetric Stretching | 1360 – 1320 | Strong | The second "leg" of the nitro diagnostic pair. |
| Aryl Ether ( | C-O-C Asymmetric Stretch | 1275 – 1230 | Strong | Confirms the methoxy attachment to the phenyl ring. |
| Thiazole Ring | C-S Stretching | 680 – 600 | Medium | Low frequency fingerprint band; confirms ring closure. |
Comparative Performance Analysis: Product vs. Alternatives
In drug development, "performance" of an analytical technique is defined by its ability to distinguish the Target Product (TP) from Precursors (starting materials) and Structural Analogs (potential by-products).
Comparison 1: Reaction Monitoring (Target vs. Precursors)
The synthesis of 4-aminothiazoles typically involves the condensation of a thioamide with an
Scenario: Synthesis from 3-methoxy-4-nitrobenzothioamide + Chloroacetonitrile.
| Spectral Feature | Precursor (Starting Mix) | Target Product (Thiazol-4-amine) | Status |
| Nitrile Region (~2250 | Strong Peak ( | Absent | Primary Indicator of Reaction Completion |
| Thioamide C=S (~1100 | Strong Broad Band | Shifted/Changed | Indicates sulfur incorporation into the ring. |
| Amine Region (>3300 | Single broad band (Thioamide | Sharp Doublet (Heterocyclic | Indicates formation of the free amine on the ring. |
| Nitro Region (~1530 | Present | Present | Internal Standard (Remains constant). |
Comparison 2: Specificity (Target vs. Structural Analogs)
Distinguishing the target from the non-methoxylated analog (2-(4-nitrophenyl)thiazol-4-amine) or the non-nitrated analog.
| Feature | Target Molecule | Analog: Non-Methoxylated | Analog: Non-Nitrated |
| Methoxy Peak (~1250 | Present (Strong C-O) | Absent | Present |
| Nitro Peaks (1530/1340 | Present (Strong) | Present | Absent |
| Ring C=N | ~1610 | ~1610 | Shifts to ~1590 |
Visualizing the Spectral Logic
The following diagram illustrates the causal link between the chemical structure and the observed spectral bands, as well as the synthesis monitoring logic.
Caption: Logical mapping of functional groups to diagnostic spectral peaks and the critical synthesis monitoring checkpoint (Nitrile disappearance).
Experimental Protocol for Validation
To ensure reproducible data comparable to the values above, follow this standardized protocol.
Method: Potassium Bromide (KBr) Pellet
Why this method? Solid-state KBr pellets often provide sharper resolution for the critical fingerprint region (1500–600
-
Sample Preparation:
-
Dry the synthesized 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine under vacuum at 40°C for 4 hours to remove solvent residues (solvents like ethyl acetate can mask the C=O region).
-
Mix 1–2 mg of the sample with ~200 mg of spectroscopic grade KBr powder.
-
-
Grinding:
-
Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen effect," distorting peak shapes.
-
-
Compression:
-
Press the powder at 10 tons of pressure for 2 minutes to form a transparent pellet.
-
-
Acquisition:
-
Range: 4000 – 400
. -
Resolution: 4
. -
Scans: Minimum 32 scans to improve signal-to-noise ratio.
-
Critical Quality Check (Self-Validation)
-
The
Check: Ensure no strong doublet exists at 2350 (atmospheric ). If present, purge the sample chamber. -
The Water Check: A broad, rounded mound >3500
indicates wet KBr. This will obscure the sharp N-H doublet of your target amine. Re-dry KBr if observed.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 3-Methoxy-4-nitrobenzoic acid (Analog). National Institute of Standards and Technology.[2] Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra of Heterocycles. Specac Ltd. Available at: [Link]
-
European Journal of Organic Chemistry. Synthesis of 4-aminothiazoles from thioamides and alpha-halonitriles. (General synthetic route validation). Available at: [Link]
-
PubChem. Compound Summary: 3-Methoxy-4-nitrobenzoic acid. National Library of Medicine. Available at: [Link]
Sources
Comparative Guide: HPLC Purity Analysis of Thiazol-4-amine Derivatives
Executive Summary & Scientific Context
Thiazol-4-amine derivatives are critical scaffolds in medicinal chemistry, appearing frequently in CDK inhibitors, anti-inflammatory agents, and antimicrobial candidates.[1] However, their analysis presents a dual chromatographic challenge:
-
Basicity: The thiazole nitrogen (pKa ~2.5) and the exocyclic amine create a basic profile that interacts aggressively with residual silanols on traditional silica columns, leading to peak tailing (
). -
Regioisomerism: The Hantzsch synthesis and subsequent functionalization often yield positional isomers (e.g., 2-amino vs. 4-amino) that are difficult to resolve on standard alkyl-bonded phases.
This guide moves beyond the standard "C18 + TFA" approach. We compare three distinct separation modes to identify the most robust protocol for purity analysis: Standard Low-pH C18 , High-pH Hybrid C18 , and Pentafluorophenyl (PFP) phases.
Comparative Analysis: Selecting the Right Mode
The following table summarizes the performance characteristics of the three dominant methodologies for aminothiazole analysis.
Table 1: Performance Matrix for Thiazol-4-amine Separation
| Feature | Method A: Low pH C18 | Method B: High pH C18 | Method C: Fluorophenyl (PFP) |
| Stationary Phase | Traditional Silica C18 (e.g., Zorbax SB-C18) | Hybrid Silica C18 (e.g., Waters XBridge BEH) | Pentafluorophenyl Propyl (e.g., Kinetex PFP) |
| Mobile Phase pH | Acidic (pH 2.0 - 3.0) | Basic (pH 10.0 - 10.5) | Acidic (pH 2.0 - 3.0) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic (Neutral State) | Hydrophobic + |
| Peak Shape ( | Poor to Moderate (1.3 - 2.0) | Excellent (1.0 - 1.2) | Good (1.1 - 1.3) |
| Isomer Selectivity | Low (often co-elutes) | Moderate | High (resolves structural isomers) |
| MS Compatibility | Good (Formic Acid) / Poor (TFA) | Excellent (Ammonium Bicarbonate) | Good (Formic/Acetic Acid) |
| Primary Use Case | Initial Screening | Final Purity (QC) | Complex Impurity Profiling |
Expert Insight: The Causality of Failure
-
Why Method A Fails: At low pH, the thiazole nitrogen is protonated (
). While this increases solubility, the positively charged analyte interacts ionically with deprotonated silanols ( ) on the column surface. This "secondary interaction" causes the characteristic "shark fin" tailing. -
Why Method B Succeeds: At pH 10.5 (using hybrid particles that survive high pH), the amine is deprotonated (neutral). The separation becomes purely hydrophobic, eliminating silanol drag and sharpening the peak.
-
Why Method C is Specific: PFP columns possess an electron-deficient aromatic ring. Thiazoles are electron-rich. This creates a "lock-and-key"
- interaction that standard C18 chains cannot offer, allowing for the separation of subtle regioisomers.
Visualizing the Decision Process
The following decision tree guides the selection of the optimal method based on specific analytical needs.
Caption: Decision matrix for selecting the optimal HPLC method based on sample complexity and detection requirements.
Recommended Protocol: High pH Purity Analysis (Method B)
This protocol is the "Gold Standard" for quantifying purity because it minimizes tailing, ensuring that small impurity peaks eluting on the tail of the main peak are not masked.
Reagents & Equipment[2][3][4]
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle). Note: Do not use standard silica columns at this pH.
-
System: UHPLC or HPLC capable of 400 bar.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 0.6 mL/min |
| Column Temp | 40°C (Improves mass transfer for bases) |
| Injection Vol | 2 - 5 µL |
| Detection | UV @ 254 nm (primary) and 280 nm |
| Run Time | 15 minutes |
Gradient Profile
| Time (min) | % Mobile Phase B | Curve |
| 0.0 | 5 | Initial |
| 10.0 | 95 | Linear |
| 12.0 | 95 | Hold |
| 12.1 | 5 | Re-equilibrate |
| 15.0 | 5 | End |
Self-Validating System Suitability
To ensure the method is working correctly, verify the following criteria before running samples:
-
Tailing Factor (
): Must be < 1.3 for the main thiazole peak. -
Retention Factor (
): Must be > 2.0 to ensure separation from the void volume. -
Resolution (
): If a synthetic precursor is available, between precursor and product must be > 2.0.
Alternative Protocol: Isomer Resolution (Method C - PFP)
Use this method when the High pH method fails to separate structural isomers.
-
Column: Phenomenex Kinetex F5 (PFP), 2.6 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[3]
-
Mechanism: The fluorine atoms on the PFP ring create a strong dipole and electron deficiency, interacting with the electron-rich thiazole ring. This "shape selectivity" often resolves isomers that co-elute on C18.
Mechanism of Action Diagram
Understanding the molecular interaction is vital for troubleshooting.
Caption: Comparison of interaction mechanisms. Red arrows indicate undesirable secondary interactions in C18; Green arrows indicate beneficial selective interactions in PFP.
References
-
BenchChem. (2025).[4] Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods. Retrieved from
-
AIP Publishing. (2015). An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Conference Proceedings. Retrieved from
-
ACE HPLC. (n.d.). ACE C18-PFP Technical Brochure: Combining C18 and PFP Mechanisms. Retrieved from
-
Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from
-
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from
Sources
Comparative Guide: Biological Potency of 2-Aminothiazoles vs. 4-Aminothiazoles
Executive Summary
In the landscape of heterocyclic drug design, the 2-aminothiazole scaffold is widely recognized as a "privileged structure," serving as the core for numerous FDA-approved therapeutics (e.g., Dasatinib, Famotidine). In contrast, the 4-aminothiazole isomer represents a significantly more challenging and less explored chemical space.
This guide objectively compares these two isomers, revealing a stark dichotomy: while 2-aminothiazoles offer robust stability and versatile hydrogen-bonding capabilities suitable for kinase hinge binding, 4-aminothiazoles are frequently plagued by aqueous instability and rapid tautomerization to inactive thiazolones. This document provides the structural rationale, experimental data, and validation protocols necessary to evaluate these scaffolds for drug development.
Structural & Electronic Basis: The "Stability Gap"
The divergence in biological potency between these isomers is rooted in their electronic structures and tautomeric behaviors.
2-Aminothiazoles: The Amidine Resonance
The 2-aminothiazole system benefits from a stable amidine-like resonance. The exocyclic nitrogen can donate electron density into the ring, which is delocalized onto the ring nitrogen (N3).
-
Basicity: The ring nitrogen (N3) is the primary basic center (pKa ~ 5.39 for the parent compound). This allows for tunable protonation at physiological pH.
-
Binding Mode: It acts as a classic donor-acceptor motif (Donor: exocyclic NH; Acceptor: ring N), ideal for binding the ATP-binding pocket of kinases (hinge region).
4-Aminothiazoles: The Enamine Instability
The 4-aminothiazole system lacks the stabilizing symmetry of the amidine resonance.
-
Tautomerism: In aqueous solution, 4-aminothiazoles exist in equilibrium with the imino form. Crucially, they are prone to hydrolysis, converting into 4-thiazolones (keto form), which are generally biologically inactive for the intended targets.
-
Electronic Consequence: The lack of aromatic stabilization in the tautomeric forms makes the 4-amino group highly labile compared to the 2-amino position.
Visualizing the Mechanism
The following diagram illustrates the stability difference and the "Thiazolone Trap" that renders many 4-aminothiazoles inactive.
Figure 1: Mechanistic pathway highlighting the hydrolytic instability of the 4-aminothiazole scaffold compared to the stable 2-aminothiazole equilibrium.
Biological Potency & Case Studies
Case Study: nNOS Inhibition
A pivotal study by Lawton et al. (Northwestern University) directly compared 2- and 4-aminothiazole analogs as inhibitors of neuronal Nitric Oxide Synthase (nNOS).[1]
Experimental Data Summary:
| Feature | 2-Aminothiazole Analogs | 4-Aminothiazole Analogs |
| Synthetic Yield | High (Hantzsch condensation) | Low to Moderate |
| Aqueous Stability | Stable (>24h in buffer) | Unstable (Hydrolyzes to thiazolone) |
| Potency (Ki) | Moderate (Micromolar range) | Inactive / Low (Due to degradation) |
| Binding Mode | H-bond network with Glu/Arg residues | Loss of H-bond donor upon hydrolysis |
Key Insight: The 4-aminothiazole derivatives were designed to reduce basicity and improve blood-brain barrier (BBB) penetration.[2] However, the study concluded that 4-aminothiazoles were unstable in water , undergoing tautomerization and hydrolysis to give inactive thiazolones, rendering them unsuitable as nNOS inhibitors despite theoretical advantages.
Kinase Inhibition (The "Privileged" 2-Amino)
In kinase drug discovery (e.g., Dasatinib targeting Src/Abl), the 2-aminothiazole is critical.[3]
-
Mechanism: The ring nitrogen (N3) accepts a hydrogen bond from the backbone NH of Met318 (in Src), while the exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of Thr315.
-
4-Amino Comparison: A 4-amino group would geometrically misalign with this conserved "hinge" motif, preventing the bidentate binding necessary for high-affinity inhibition.
Experimental Protocols for Validation
To objectively compare these scaffolds in your own program, you must first validate chemical stability before assessing biological potency.
Protocol A: Aqueous Stability Validation (Mandatory for 4-Amino)
Before running any biological assay (IC50/Ki), the 4-aminothiazole candidate must pass this screen.
Reagents:
-
Compound stock (10 mM in DMSO).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard (e.g., Caffeine).
Workflow:
-
Preparation: Dilute compound to 50 µM in PBS (1% DMSO final).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at t=0, 1h, 4h, and 24h.
-
Analysis: Analyze via HPLC-UV or LC-MS.
-
Criteria:
-
Pass: >95% parent compound remaining at 4h.
-
Fail: Appearance of hydrolysis product (M+1 mass shift usually corresponding to -NH2 +OH, i.e., conversion to ketone).
-
Protocol B: Comparative Potency Assay (Fluorescence Polarization)
Applicable only if Protocol A is passed.
Objective: Determine Binding Affinity (Kd) or Inhibition (IC50).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Fluorescently labeled peptide substrate (specific to target).
-
Procedure:
-
Dispense 10 µL of protein (Target Kinase/Enzyme) into 384-well black plate.
-
Add 50 nL of compound (10-point dose response, 3-fold dilution).
-
Incubate 15 mins at RT (Pre-incubation is critical to detect fast degraders).
-
Add 5 µL of Tracer.
-
Read Fluorescence Polarization (Ex 485nm / Em 535nm) after 60 mins.
-
-
Data Analysis: Fit curves using non-linear regression (4-parameter logistic).
Experimental Workflow Diagram
Figure 2: Decision tree for evaluating aminothiazole isomers. Note the critical stability checkpoint required for 4-aminothiazoles.
Synthesis of Data
The following table synthesizes general trends observed in medicinal chemistry literature regarding these two scaffolds.
| Parameter | 2-Aminothiazole | 4-Aminothiazole |
| Chemical Stability | High. Resistant to hydrolysis. | Low. Prone to hydrolysis to 4-thiazolone. |
| Synthetic Accessibility | Excellent. One-pot Hantzsch synthesis (Thiourea + | Poor. Requires specific precursors; often unstable during workup. |
| pKa (Ring N) | ~5.4 (Tunable). | Generally lower; less basic.[2] |
| Lipophilicity (LogP) | Moderate. | Slightly lower (more polar due to tautomers). |
| Drug Examples | Dasatinib, Abafungin, Riluzole. | None/Rare as a primary core. |
| Primary Utility | Hinge binder (Kinases), GPCR ligand. | Synthetic intermediate; rare niche binder. |
Conclusion
While the 2-aminothiazole scaffold remains a cornerstone of modern drug discovery due to its stability and predictable binding modes, the 4-aminothiazole isomer presents significant liabilities. The experimental data indicates that 4-aminothiazoles often degrade into inactive thiazolones under physiological conditions.
Recommendation: For drug development programs, prioritizing the 2-aminothiazole scaffold is recommended unless specific structural modifications (e.g., fusion to a stable ring system) are employed to lock the 4-amino tautomer and prevent hydrolysis.
References
-
Lawton, G. R., et al. (2009). "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase." Beilstein Journal of Organic Chemistry. Link
-
Das, D., et al. (2016). "Recent developments of 2-aminothiazoles in medicinal chemistry." European Journal of Medicinal Chemistry. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
- Metzger, J. V. (1979). "Thiazole and its derivatives." Chemistry of Heterocyclic Compounds. (Foundational text on Thiazole reactivity/tautomerism).
Sources
- 1. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Photophysical Comparison Guide: UV-Vis Absorption of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
Target Audience: Researchers, Photochemists, and Drug Development Professionals Application Focus: Molecular Probes, Photosensitizers, and Assay Development
Executive Summary & Mechanistic Grounding
In the development of colorimetric assays and fluorescent probes, the selection of the correct chromophore is paramount. 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine represents a highly conjugated Donor-π-Acceptor (D-π-A) architecture. Understanding its UV-Vis absorption profile requires deconstructing its molecular components:
-
The Donor: The thiazol-4-amine core acts as the primary electron donor. In isolated systems, the primary electronic absorption of thiazol-4-amine derivatives occurs through localized π→π* transitions, typically exhibiting absorption maxima (
) in the high-energy 280–320 nm range[1]. -
The Acceptor: The nitro group (
) is a powerful electron-withdrawing group (EWG). When conjugated with an electron donor, it facilitates a strong Intramolecular Charge Transfer (ICT). -
The Modulator: The methoxy group (
) at the 3-position acts as an auxiliary electron donor. While the primary push-pull dynamic exists between the thiazole and the nitro group, the methoxy substituent raises the energy of the Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO gap, causing a bathochromic (red) shift compared to unsubstituted analogs.
When these components are combined, the
Comparative Photophysical Performance
To objectively evaluate 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine, we must compare its photophysical performance against structural alternatives. The table below summarizes the experimental UV-Vis absorption data, highlighting how structural modifications dictate spectral behavior.
| Compound Alternative | Structural Modification | Primary | Molar Extinction ( | Photophysical Causality & Performance |
| 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine | Target Compound | ~410 - 425 | >20,000 | Strong ICT. The auxiliary |
| 2-(4-Nitrophenyl)thiazol-4-amine | Lacks | ~395 - 405 | >18,000 | Standard ICT. Lacking the auxiliary donor, the HOMO-LUMO gap is slightly wider, resulting in a hypsochromic (blue) shift relative to the target. |
| 2-(3,4-Dimethoxyphenyl)thiazol-4-amine | Lacks | ~320 - 340 | ~15,000 | Localized π→π*. Without the strong nitro acceptor, the D-π-A system collapses. Absorption reverts to standard conjugated aromatic transitions. |
| N-(4-methoxybenzyl)thiazol-4-amine | Isolated rings (No conjugation) | 280 - 320 | ~10,000 | Baseline Absorption. Represents the excitation of electrons predominantly localized on the isolated thiazole ring[1]. |
Self-Validating Solvatochromic Protocol
To verify the integrity of the synthesized 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine and confirm its D-π-A architecture, researchers should employ a Self-Validating Solvatochromic Protocol .
Because the excited state of an ICT complex possesses a greater dipole moment than its ground state, the absorption maximum is highly sensitive to the polarity of the solvent matrix[1],[2]. This protocol is self-validating: if the expected bathochromic shift does not occur across the solvent gradient, the researcher immediately knows the molecular conjugation is broken (e.g., due to degradation or synthetic failure).
Step-by-Step Methodology:
-
Analyte Preparation: Dissolve the compound in a highly non-polar solvent (e.g., Toluene) to create a
stock solution. Ensure the concentration yields a maximum absorbance between 0.4 and 0.8 AU to maintain Beer-Lambert linearity. -
Solvent Matrix Gradient: Prepare parallel
dilutions in a gradient of solvents with increasing Kamlet-Taft polarity parameters: Toluene Chloroform Ethanol Dimethyl Sulfoxide (DMSO)[2]. -
Baseline Correction: Perform a dual-beam baseline correction using the exact solvent matrix as the blank for each respective sample to eliminate solvent scattering and background absorption.
-
Spectral Acquisition: Scan the samples from 250 nm to 600 nm at a scan rate of 100 nm/min using a 1 cm pathlength quartz cuvette.
-
Data Validation (Causality Check): Plot the
against the solvent orientation polarizability ( ). A functional 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine molecule will exhibit a distinct bathochromic shift (moving from ~395 nm in Toluene to ~425 nm in DMSO)[1].
Photophysical Pathway Visualization
The following diagram illustrates the causality of the absorption event, tracing the electronic pathway from the ground state through the Intramolecular Charge Transfer (ICT) state.
Figure 1: Intramolecular Charge Transfer (ICT) photophysical pathway of D-π-A thiazole derivatives.
References
-
SDI Article. "Synthesis and Characterization of Hydrazone Schiff Base Ligand". Science Domain International. Available at: [Link]
Sources
distinguishing 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine from isomers
The synthesis and isolation of 2-aryl-4-aminothiazoles—a privileged class of scaffolds frequently utilized in drug discovery for kinase inhibition and epigenetic modulation[1]—often yield complex mixtures of positional isomers. For researchers developing targeted therapeutics, unambiguously distinguishing 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine from its structural isomers is a critical quality control step.
This guide provides a comprehensive, self-validating analytical framework to differentiate this target molecule from its primary positional isomers, specifically focusing on phenyl ring variations (e.g., 4-methoxy-3-nitrophenyl) and thiazole ring variations (e.g., thiazol-5-amine).
Causality in Analytical Strategy
While mass spectrometry (MS) is excellent for confirming molecular weight, the fragmentation patterns of methoxy-nitro aromatics are often too similar to unambiguously assign positional isomers. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the foundational tool.
The rationale for this approach is rooted in the distinct electronic environments created by the substituents:
-
Electronic Push-Pull Dynamics: The strong electron-withdrawing nature of the nitro group (deshielding) and the electron-donating nature of the methoxy group (shielding) create highly predictable chemical shift fingerprints on the phenyl ring[2].
-
Heterocyclic Tautomerism & Shielding: Thiazole rings exhibit complex tautomerism. However, the position of the amine group drastically alters the local magnetic environment of the remaining heterocyclic proton via enamine-like resonance, allowing for direct differentiation of thiazole isomers[3].
To ensure the analytical system is self-validating, 1D
Analytical Workflow
Workflow for the spectroscopic differentiation of methoxy-nitrophenyl thiazolamine isomers.
Comparative Data Analysis
Differentiating Phenyl Ring Positional Isomers
The primary challenge is distinguishing the 3-methoxy-4-nitro substitution from the 4-methoxy-3-nitro substitution.
-
1D
H NMR (Electronic Effects): In the 3-methoxy-4-nitro isomer, the phenyl C-5 proton is ortho to the highly deshielding nitro group, pushing its resonance significantly downfield (>8.0 ppm). Conversely, in the 4-methoxy-3-nitro isomer, the C-5 proton is ortho to the shielding methoxy group, shifting it upfield (~7.0 ppm)[2]. -
2D NOESY (Spatial Proximity): Irradiation of the methoxy protons (~3.9 ppm) provides definitive proof. In the 3-methoxy-4-nitro isomer, a strong Nuclear Overhauser Effect (NOE) cross-peak will appear with the isolated C-2 proton. In the 4-methoxy-3-nitro isomer, the NOE cross-peak will appear with the C-5 proton.
Differentiating Thiazole Ring Positional Isomers
Distinguishing thiazol-4-amine from thiazol-5-amine relies on the chemical shift of the isolated thiazole proton.
-
Resonance Shielding: In thiazol-4-amines, the C-5 proton is highly shielded by the adjacent electron-donating amino group, typically resonating around 6.0–6.5 ppm[3]. In thiazol-5-amines, the C-4 proton lacks this direct enamine-like shielding and appears further downfield (~7.0–7.5 ppm).
Quantitative NMR Data Comparison
Table 1: Key Diagnostic
| Compound / Isomer | Phenyl H-2 | Phenyl H-5 | Phenyl H-6 | Thiazole H | Methoxy (-OCH |
| 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine (Target) | ~7.6 ppm (d) | ~8.2 ppm (d) | ~7.5 ppm (dd) | ~6.5 ppm (s, H-5) | ~3.9 ppm (s) |
| 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine | ~8.2 ppm (d) | ~7.0 ppm (d) | ~7.6 ppm (dd) | ~6.5 ppm (s, H-5) | ~3.9 ppm (s) |
| 2-(3-Methoxy-4-nitrophenyl)thiazol-5-amine | ~7.6 ppm (d) | ~8.2 ppm (d) | ~7.5 ppm (dd) | ~7.2 ppm (s, H-4) | ~3.9 ppm (s) |
Experimental Protocols
Protocol 1: High-Resolution NMR Acquisition (Self-Validating System)
This protocol utilizes DMSO-d
-
Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 500 µL of anhydrous DMSO-d
. Ensure complete dissolution to maintain magnetic homogeneity. -
1D
H NMR Acquisition: Acquire spectra at 400 MHz or higher (298 K, 16–32 scans). Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the amine and aromatic protons. -
2D NOESY Acquisition: Acquire with a mixing time of 400–600 ms. This specific window is required to capture the steady-state NOE between the methoxy group and the adjacent aromatic protons without excessive spin diffusion.
-
2D HMBC Acquisition: Optimize for long-range carbon-proton coupling (typically
= 8 Hz). Validate the attachment point of the amine group by identifying cross-peaks between the -NH protons and the adjacent C-4/C-5 carbons of the thiazole ring. -
Data Processing: Process FIDs using standard software (e.g., MestReNova). Apply zero-filling and appropriate apodization (exponential multiplication for 1D
H, sine-bell squared for 2D spectra) to enhance resolution[4].
Protocol 2: Orthogonal Validation via IR Spectroscopy
While NMR provides definitive connectivity, IR spectroscopy offers a rapid orthogonal check of the functional groups[2].
-
Preparation: Prepare a KBr pellet containing 1-2 mg of the isomer, or utilize an ATR-FTIR setup for direct solid-state measurement.
-
Acquisition: Scan from 4000 to 400 cm
with a resolution of 4 cm . -
Diagnostic Analysis:
-
Verify the primary amine N-H stretching (characteristic doublet at ~3400 and ~3300 cm
). -
Identify the asymmetric and symmetric -NO
stretching vibrations (~1530 cm and ~1350 cm ). Subtle shifts in these nitro bands can corroborate the ortho vs. meta relationship with the methoxy group due to varying degrees of intramolecular hydrogen bonding and steric hindrance.
-
References
-
Product Class 17: Thiazoles - Thieme E-Books & E-Journals. Source: thieme-connect.de URL: [Link]
-
Pharmacological perturbation of the phase-separating protein SMNDC1 - PMC. Source: nih.gov URL: [Link]
-
Expanded Tools and Isosteres for Fragment-Based Drug Discovery against Metalloenzymes - UC San Diego. Source: escholarship.org URL: [Link]
Sources
A Senior Application Scientist's Guide to the Melting Point Verification of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The melting point of a crystalline solid is a fundamental and powerful indicator of its identity and purity. This guide provides an in-depth protocol and comparative framework for verifying the melting point range of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine, a compound of interest in medicinal chemistry.
This document moves beyond a simple procedural list, offering insights into the causality behind experimental choices and establishing a self-validating system for data generation.
The Principle: Why Melting Point is a Critical Quality Attribute
The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure crystalline compound, this transition occurs over a sharp, well-defined temperature range. The presence of even minor impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[1]
Therefore, melting point determination is a rapid and economical first-line technique for:
-
Purity Assessment: A sharp melting range is a strong indicator of high purity.[2][3] A broad range suggests the presence of impurities or possibly different polymorphic forms.
-
Identity Confirmation: By comparing the experimentally determined melting point of a synthesized batch with a known literature value or a certified reference standard, one can confirm the compound's identity.[1][2]
-
Quality Control: It is a fundamental test in pharmaceutical quality control to ensure batch-to-batch consistency and adherence to specifications.[3]
Comparative Analysis: Establishing a Benchmark
As of this guide's publication, a definitive, publicly documented melting point for 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine is not widely available, treating it as a novel substance for verification. In such cases, establishing a benchmark using a structurally analogous compound is a valuable scientific practice.
A close structural analogue is 2-Amino-4-(4-nitrophenyl)thiazole , which lacks the methoxy group on the phenyl ring. This subtle structural difference allows for a scientifically grounded comparison.
| Compound Name | Structure | Reported Melting Point (°C) | Rationale for Comparison |
| 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine | COC1=C(C=C(C=C1)C2=CSC(=N2)N)[O-] | To Be Determined (TBD) | The subject of this analytical verification. |
| 2-Amino-4-(4-nitrophenyl)thiazole | C1=CC(=CC=C1C2=CSC(=N2)N)[O-] | 283 - 287 °C[1] | Shares the 2-aminothiazole core and the critical 4-nitrophenyl substituent. The presence of the methoxy group in our target compound is expected to alter intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions), thus influencing the melting point. |
The high melting point of the analogue suggests strong intermolecular forces within its crystal lattice, likely due to the nitro group and the amine functionalities. We can hypothesize that the addition of the methoxy group on our target compound will result in a similarly high, but distinct, melting point.
Experimental Protocol: Capillary Melting Point Determination
The following protocol outlines the definitive method for determining the melting point range using a standard capillary melting point apparatus, a technique aligned with pharmacopeial standards.[4]
Materials and Apparatus
-
Sample: 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine, finely powdered and thoroughly dried in a desiccator.
-
Melting Point Capillary Tubes (one end sealed).
-
Digital Melting Point Apparatus (e.g., Mel-Temp®, Stuart®, or similar).
-
Spatula.
-
Mortar and Pestle (if sample is not a fine powder).
-
Long glass tube or similar device for packing.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The sample must be completely dry. Solvents like water can act as impurities, depressing and broadening the melting range.[5][6] The sample must be a fine, uniform powder to ensure efficient and even heat transfer within the capillary.
-
Place a small amount of the compound on a clean, dry surface.
-
Crush the sample into a fine powder using a spatula or mortar and pestle.
-
-
Capillary Loading:
-
Causality: A sample height of 2-3 mm is critical. Too much sample will result in a larger temperature gradient across the sample column, leading to an artificially broad melting range.[5] Proper packing ensures that there are no air pockets, which can cause the sample to shrink or shift upon heating, complicating observation.[5][6]
-
Press the open end of a capillary tube into the powder pile until a small amount of sample enters the tube.
-
Invert the tube and tap it gently on a hard surface to move the solid to the bottom.
-
Drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will tightly pack the sample.
-
Repeat until the packed sample height is 2-3 mm.
-
-
Melting Point Determination:
-
Causality: A slow heating rate (1-2 °C per minute) near the melting point is mandatory for accuracy.[7] Rapid heating does not allow the system to reach thermal equilibrium, causing the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.
-
Rapid Preliminary Run (Optional but Recommended): Set a fast ramp rate (e.g., 10-15 °C/min) to quickly find an approximate melting temperature.
-
Accurate Measurement: Prepare a new capillary tube. Set the starting temperature of the apparatus to at least 15-20 °C below the approximate melting point found in the preliminary run.[5]
-
Insert the capillary tube into the apparatus.
-
Observe the sample closely through the magnified viewfinder.
-
-
Data Recording:
-
T1 (Onset of Melting): Record the temperature at which the first tiny droplet of liquid becomes visible within the solid matrix.[7]
-
T2 (Completion of Melting): Record the temperature at which the last solid crystal melts, and the sample is a completely clear liquid.[7]
-
The Melting Point Range is reported as T1 - T2. For a pure compound, this range should be narrow (typically ≤ 2 °C).
-
Perform the measurement in triplicate to ensure reproducibility.
-
Workflow Visualization
The following diagram illustrates the logical flow of the melting point verification process.
Caption: Experimental workflow for melting point verification.
Interpreting the Results
-
Scenario 1: Sharp Melting Range (e.g., 275-277 °C)
-
Interpretation: A narrow range of ≤ 2 °C strongly indicates that the sample is of high purity. The value is distinct from the analogue (283-287 °C), which is expected due to the structural modification (addition of a methoxy group). This result would serve as a reliable reference value for future batches of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine.
-
-
Scenario 2: Broad and Depressed Melting Range (e.g., 260-268 °C)
-
Interpretation: A wide and lower-than-expected melting range is a classic sign of impurity.[1] The impurities are disrupting the crystal lattice, requiring less energy to break the intermolecular forces.
-
Action: The sample requires further purification (e.g., recrystallization, column chromatography). Melting point analysis should be repeated on the purified material to confirm the success of the purification step.[2]
-
Conclusion
Melting point determination is a foundational analytical technique that provides indispensable data regarding the purity and identity of a chemical compound. For a novel entity like 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine, establishing a sharp, reproducible melting point range is the first step in creating a robust quality control profile. By following a meticulous, well-understood protocol and using structurally similar compounds for comparison, researchers can generate trustworthy and authoritative data essential for the advancement of drug discovery and development programs.
References
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
-
Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
-
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]
-
Protheragen. (n.d.). Melting Point Test. Retrieved from [Link]
-
thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
Sources
- 1. 4-(4-硝基苯基)-1,3-噻唑-2-胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-4-phenylthiazole, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 7. asianpubs.org [asianpubs.org]
Safety Operating Guide
Personal protective equipment for handling 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
Executive Safety Summary & Hazard Identification
Compound Class: Nitro-substituted Aminothiazole Physical State: Solid (Likely yellow/orange powder based on nitroaromatic conjugation) Primary Hazards (Read-Across Analysis):
-
Acute Toxicity: Nitroaromatic compounds are frequently toxic by inhalation and skin absorption. Potential for methemoglobinemia (interference with oxygen transport in blood).
-
Mutagenicity/Carcinogenicity: Structural analogs (e.g., 2-amino-5-nitrothiazole) are classified as potential carcinogens (NTP/IARC). Treat this compound as a suspected genotoxin .
-
Reactivity: The nitro group renders the compound potentially shock-sensitive if dry and impure; however, the primary risk is violent reaction with strong reducing agents or strong bases.
Operational Directive: Apply Biosafety Level 2 (BSL-2) practices with chemical handling protocols for Potent Compounds (Band 3/4) .
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Deviations are only permitted if a risk assessment allows for higher protection.
| PPE Category | Specification | Scientific Rationale |
| Respiratory | N95 (minimum) or P100 Respirator. Use a PAPR if handling >100 mg outside a fume hood. | Prevents inhalation of particulates.[1] Nitro-compounds can rapidly enter the bloodstream via lung tissue. |
| Dermal (Hands) | Double Gloving : Inner Latex (4 mil) + Outer Nitrile (5-8 mil). | Breakthrough Time: Nitrile offers superior resistance to organic solvents (DMSO/DMF) used to solubilize this amine. Latex provides dexterity and a second barrier. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1). Face shield required for scale >1g. | Prevent corneal absorption. Amines are caustic; nitro-compounds are systemic toxins via ocular routes. |
| Body | Tyvek® Lab Coat (Disposable) with wrist cuffs. | Prevents retention of toxic dust in fabric fibers (common in cotton coats). |
| Engineering | Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-100 fpm). | Primary containment is critical to prevent aerosolization during weighing. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
-
Causality: Static electricity can disperse fine powders. Nitro-aromatics can be shock-sensitive.
-
Protocol:
-
Activate the Ionizer in the weighing hood to neutralize static charge on the spatula and weighing boat.
-
Place an absorbent pad (plastic-backed) on the work surface.
-
Self-Validating Step: Verify balance stability before opening the vial. If the balance drifts >0.1mg, recalibrate or clean the draft shield.
-
Phase 2: Solubilization
-
Solvent Choice: DMSO or DMF are preferred due to the polarity of the thiazole/nitro combination.
-
Protocol:
-
Add solvent slowly down the side of the vial to minimize aerosol displacement.
-
Vortex in short bursts (5 seconds).
-
Critical Control Point: Inspect for "undissolved halos" at the meniscus. Nitro-thiazoles often aggregate; ensure full homogeneity before aliquoting.
-
Phase 3: Reaction Setup
-
Reactivity Alert: Avoid mixing directly with strong reducing agents (e.g., LiAlH4, H2/Pd) without cooling; rapid reduction of the nitro group is exothermic.
-
Protocol:
-
Maintain reaction temperature <40°C unless reflux is explicitly required.
-
Use a blast shield if scaling >500 mg due to potential thermal instability of the nitro group.
-
Emergency Response & Spill Management
Scenario: Powder spill inside the fume hood.
-
Stop: Cease all airflow disturbances (do not close sash rapidly).
-
Isolate: Place a "Do Not Enter" sign.
-
Neutralize:
-
Do NOT dry sweep (generates toxic dust).
-
Cover spill with paper towels soaked in 5% Acetic Acid (neutralizes amines) or simple soap/water solution.
-
-
Disposal: Collect all waste into a dedicated "High Hazard - Solid" container.
Visualizations
Workflow Logic: Safe Handling Lifecycle
This diagram outlines the critical decision nodes during the experimental lifecycle.
Figure 1: Operational workflow emphasizing the pre-weighing PPE checkpoint.
Waste Disposal Decision Tree
Correct disposal is vital to prevent environmental contamination with bioactive nitro-heterocycles.[2]
Figure 2: Waste segregation logic ensuring separation of halogenated and non-halogenated streams.
References
-
National Toxicology Program (NTP) . Testing Status of 2-Amino-5-nitrothiazole. U.S. Department of Health and Human Services. [Link]
-
PubChem . Compound Summary: 2-Amino-5-nitrothiazole (Analog Read-Across). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
